2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline
Description
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Properties
IUPAC Name |
2-chloro-3-(4-methoxyphenyl)sulfanylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-19-10-6-8-11(9-7-10)20-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQZGLVLLEYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380633 | |
| Record name | 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87378-88-9 | |
| Record name | 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline, a molecule of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a privileged structure, appearing in a wide array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1][2] The targeted introduction of a substituted arylthio group at the 3-position, while retaining a reactive chloro group at the 2-position, furnishes a versatile intermediate for further molecular elaboration. This document will detail the synthetic strategy, reaction mechanism, a step-by-step experimental protocol, and the characterization of the title compound.
Strategic Approach to Synthesis: Nucleophilic Aromatic Substitution
The synthesis of this compound is most effectively achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of 2,3-dichloroquinoxaline as an electrophilic substrate. The two chlorine atoms on the quinoxaline ring are activated towards nucleophilic attack by the electron-withdrawing nature of the fused pyrazine ring system.
The key transformation involves the selective displacement of one chlorine atom by the sulfur nucleophile, 4-methoxythiophenol. The choice of a suitable base and solvent system is critical to facilitate the reaction and ensure monosubstitution, preventing the formation of the disubstituted by-product.
Reaction Mechanism and Rationale
The reaction proceeds via a classic SNAr mechanism, which can be conceptualized in the following stages:
-
Deprotonation of the Nucleophile: In the presence of a base, such as potassium carbonate, the weakly acidic thiol proton of 4-methoxythiophenol is removed to generate the more potent thiophenoxide nucleophile.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The electron-rich thiophenoxide attacks one of the electron-deficient carbon atoms (C2 or C3) of the 2,3-dichloroquinoxaline ring. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance delocalization over the aromatic system, including the nitrogen atoms of the quinoxaline core.
-
Rearomatization and Product Formation: The Meisenheimer complex collapses, expelling a chloride ion as the leaving group and restoring the aromaticity of the quinoxaline ring. This results in the formation of the desired this compound.
The regioselectivity of the reaction, where the first substitution preferentially occurs at one of the chloro-positions, is influenced by subtle electronic differences between the C2 and C3 positions. However, for many symmetrical nucleophiles, a mixture of isomers can be expected if the reaction is not carefully controlled. In the case of 2,3-dichloroquinoxaline, the two positions are electronically similar, but the introduction of the first substituent can influence the reactivity of the remaining chlorine atom.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,3-Dichloroquinoxaline | 98% | Commercially Available |
| 4-Methoxythiophenol | 98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Deionized Water | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline (1.99 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Nucleophile Addition: To the stirred suspension, add 4-methoxythiophenol (1.40 g, 10 mmol) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate should form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane. Alternatively, for higher purity, the crude product can be subjected to column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by various analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in chloroform, dichloromethane, and DMSO; sparingly soluble in ethanol |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline and the 4-methoxyphenyl rings. The protons on the quinoxaline ring will appear as multiplets in the downfield region (typically δ 7.5-8.2 ppm). The protons of the 4-methoxyphenyl group will appear as two doublets (an AA'BB' system) in the aromatic region (around δ 6.9-7.5 ppm), and a singlet for the methoxy group protons will be observed around δ 3.8 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for all the carbon atoms in the molecule. The carbon atoms of the quinoxaline ring will resonate in the aromatic region, with the carbons attached to chlorine and sulfur appearing at characteristic chemical shifts. The carbons of the 4-methoxyphenyl group will also show their respective signals, including the carbon of the methoxy group.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the quinoxaline core, and C-O stretching of the methoxy group.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Applications and Significance
Quinoxaline derivatives are a cornerstone in the development of new therapeutic agents.[1] The title compound, this compound, is a valuable intermediate for the synthesis of more complex molecules with potential biological activities. The presence of the reactive chlorine atom at the 2-position allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic substitutions with other nucleophiles (e.g., amines, alcohols).
Derivatives of 2-thio-substituted quinoxalines have been reported to exhibit a range of biological activities, including antimicrobial and antifungal properties.[3] The specific biological profile of this compound would require further investigation, but its structural motifs suggest it could be a promising scaffold for the development of novel therapeutic agents.
Workflow and Logical Relationships
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution of 2,3-dichloroquinoxaline is a reliable and efficient method. This guide provides a detailed protocol and theoretical background to aid researchers in the successful synthesis and characterization of this valuable chemical intermediate. The versatility of the product, owing to the remaining reactive chloro group, opens avenues for the development of novel compounds with potential applications in drug discovery and materials science.
References
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. [Link]
-
PDTC - CATALYZED ONE-POT TWO-COMPONENT SYNTHESIS OF SUBSTITUTED-QUINOXALINES. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]
-
Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
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- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This guide focuses on the specific, yet under-investigated, compound 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline . While direct experimental data for this molecule is not available in the public domain, this document serves as a hypothesis-driven technical guide, extrapolating from the known biological activities of structurally related quinoxaline thioethers, chloroquinoxalines, and compounds bearing a methoxyphenylthio moiety. We will explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent by proposing a series of putative molecular targets and outlining detailed experimental workflows for their validation. This guide is intended to provide a foundational framework for researchers initiating investigations into the therapeutic potential of this promising compound.
Introduction: The Therapeutic Promise of the Quinoxaline Scaffold
The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery, forming the backbone of numerous compounds with diverse therapeutic applications.[1][2] The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a wide array of derivatives with activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] The subject of this guide, This compound , combines three key structural features that suggest a rich potential for biological activity:
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The Quinoxaline Core: A well-established pharmacophore known to interact with various biological targets.
-
A Chlorine Atom at Position 2: This electron-withdrawing group can significantly influence the electronic properties of the quinoxaline ring and may play a role in covalent interactions with target proteins.
-
A (4-methoxyphenyl)thio Group at Position 3: The thioether linkage and the methoxyphenyl ring introduce flexibility and potential for specific hydrophobic and hydrogen bonding interactions with target proteins.
This unique combination of functional groups suggests that this compound could engage with multiple cellular pathways, making it a compelling candidate for further investigation.
Hypothesized Therapeutic Areas and Molecular Targets
Based on the known activities of structurally analogous compounds, we hypothesize that this compound has potential therapeutic applications in oncology, inflammation, and infectious diseases. The following sections will detail the putative molecular targets within these areas and provide the scientific rationale for their selection.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Quinoxaline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[5][6] For this compound, we propose the following primary anticancer targets:
Rationale: Several quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The planar quinoxaline scaffold can interact with the colchicine-binding site on β-tubulin, a key regulator of microtubule assembly.[9] The substituted phenyl ring in our compound of interest could further enhance this interaction.
Proposed Mechanism of Action: this compound is hypothesized to bind to the colchicine site of β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network would lead to mitotic arrest and ultimately trigger the intrinsic apoptotic pathway.
Experimental Validation Workflow:
Figure 1: Workflow for validating tubulin polymerization inhibition.
Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Objective: To determine the direct inhibitory effect of this compound on tubulin polymerization.
-
Materials: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), test compound, positive control (colchicine), negative control (DMSO), 96-well microplate reader capable of reading absorbance at 340 nm.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add polymerization buffer and the test compound at various concentrations.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the polymerization by adding cold tubulin solution to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Calculate the IC₅₀ value from the dose-response curve.[7][10]
-
Rationale: Chloroquinoxaline sulfonamide (CQS) is a known topoisomerase IIα/β poison, indicating that the chloroquinoxaline scaffold is capable of targeting this critical enzyme.[11][12] Topoisomerase II is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and apoptosis.
Proposed Mechanism of Action: We hypothesize that this compound can intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. This would prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the activation of apoptotic pathways.
Experimental Validation Workflow:
Figure 2: Workflow for validating topoisomerase II inhibition.
Detailed Experimental Protocol: Topoisomerase II Decatenation Assay
-
Objective: To assess the ability of the test compound to inhibit the decatenating activity of human topoisomerase II.
-
Materials: Human topoisomerase IIα, kinetoplast DNA (kDNA), assay buffer (50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin), ATP, test compound, positive control (etoposide), negative control (DMSO), agarose gel electrophoresis system.
-
Procedure:
-
Set up reaction mixtures on ice containing assay buffer, ATP, and kDNA.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the reaction products by agarose gel electrophoresis.[13][14][15][16]
-
Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is observed as a decrease in the amount of decatenated minicircles.
-
Rationale: The quinoxaline scaffold is a common feature in many kinase inhibitors.[17][18][19][20][21] Specific quinoxaline derivatives have been shown to inhibit a range of kinases involved in cancer progression, such as c-Met, Pim-1/2, and p38α MAPK.[22] The 4-methoxyphenyl group in our compound of interest is also found in other kinase inhibitors and may contribute to binding affinity and selectivity.
Proposed Targets:
-
Receptor Tyrosine Kinases (e.g., c-Met, VEGFR): Often overexpressed in tumors and drive cell proliferation, survival, and angiogenesis.
-
Serine/Threonine Kinases (e.g., Pim-1/2, p38α MAPK): Involved in cell cycle regulation, apoptosis, and stress responses.
Experimental Validation Workflow:
Figure 3: Workflow for validating kinase inhibition.
Detailed Experimental Protocol: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To quantify the binding affinity of the test compound to a panel of purified kinases.
-
Principle: This assay is based on the binding of a fluorescently labeled antibody to a tag on the kinase, and the displacement of a fluorescent tracer from the kinase's active site by the inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer.
-
Add the test compound dilutions.
-
Incubate at room temperature for the recommended time.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the Ki values from the competition binding curves.
-
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Quinoxaline derivatives have been reported to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways.[23]
Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[13][24][25][26] Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds. Quinoxaline derivatives have been shown to inhibit NF-κB activation.[15][27]
Proposed Mechanism of Action: this compound may inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would block the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
Experimental Validation Workflow:
Figure 4: Workflow for validating NF-κB pathway inhibition.
Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Objective: To determine if the test compound inhibits NF-κB transcriptional activity.
-
Materials: HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene, cell culture reagents, test compound, positive control (TNF-α), negative control (DMSO), luciferase assay reagent.[17][19][28][29][30]
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of NF-κB activity.
-
Antimicrobial Activity
Rationale: The quinoxaline scaffold is present in several antimicrobial agents.[3] Derivatives with a chloro group and a thioether linkage have also shown antibacterial and antifungal activity.[3][31][32] A recent study highlighted the antifungal and anti-inflammatory properties of 2-Chloro-3-hydrazinylquinoxaline.[3]
Proposed Targets:
-
Bacterial DNA Gyrase/Topoisomerase IV: Essential bacterial enzymes involved in DNA replication.
-
Fungal Ergosterol Biosynthesis: A key pathway for maintaining fungal cell membrane integrity.
Experimental Validation: Standard antimicrobial susceptibility tests (e.g., broth microdilution to determine MIC) would be the initial step, followed by specific enzyme inhibition assays if significant activity is observed.
Common Downstream Effects: Apoptosis and Oxidative Stress
Regardless of the primary molecular target, the induction of apoptosis and the generation of reactive oxygen species (ROS) are common downstream consequences of the action of many quinoxaline derivatives.
Induction of Apoptosis
Rationale: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer quinoxalines exert their therapeutic effect by inducing apoptosis.[33]
Experimental Validation:
Detailed Experimental Protocol: Western Blot for Apoptosis Markers
-
Objective: To detect the cleavage of key apoptotic proteins following treatment with the test compound.[11][18][24][34]
-
Materials: Cancer cell line of interest, cell lysis buffer, protein quantification assay, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure:
-
Treat cells with the test compound for various time points.
-
Harvest both adherent and floating cells and prepare cell lysates.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would be indicative of apoptosis.
-
Generation of Reactive Oxygen Species (ROS)
Rationale: An imbalance between the production of ROS and the antioxidant capacity of the cell can lead to oxidative stress, which can trigger apoptosis. Some quinoxaline derivatives have been shown to induce ROS production.
Experimental Validation:
Detailed Experimental Protocol: ROS Detection using DCFH-DA
-
Objective: To measure intracellular ROS levels after treatment with the test compound.
-
Materials: Cell line of interest, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), cell culture medium, fluorescence microscope or plate reader.[1][31][32][35][36]
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Load the cells with DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
-
Summary and Future Directions
This technical guide has outlined the most probable therapeutic targets of This compound based on a comprehensive analysis of the structure-activity relationships of related compounds. The proposed targets span anticancer, anti-inflammatory, and antimicrobial activities, highlighting the potential versatility of this molecule.
Table 1: Summary of Hypothesized Targets and Key Validation Assays
| Therapeutic Area | Hypothesized Target(s) | Key Validation Assay(s) |
| Anticancer | Tubulin Polymerization | In Vitro Tubulin Polymerization Assay, Cell Cycle Analysis |
| Topoisomerase II | Topoisomerase II Decatenation Assay, Comet Assay | |
| Kinases (c-Met, Pim-1/2, etc.) | In Vitro Kinase Activity Assays, Western Blot for Phospho-substrates | |
| Anti-inflammatory | NF-κB Signaling Pathway | NF-κB Luciferase Reporter Assay, Western Blot for p-IκBα |
| Common Downstream Effects | Apoptosis Induction | Western Blot for Cleaved Caspases and PARP, Annexin V/PI Staining |
| ROS Generation | DCFH-DA Assay |
The experimental workflows and detailed protocols provided herein offer a clear and actionable roadmap for researchers to systematically investigate the therapeutic potential of this compound. Future in silico studies, such as molecular docking, could further refine these hypotheses and prioritize the most promising targets for experimental validation. The synthesis of a focused library of analogues will also be crucial for elucidating the structure-activity relationships and optimizing the potency and selectivity of this promising chemical scaffold.[6][12][23]
References
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- 4. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 5. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline: Synthesis, History, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a specific derivative, 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline, providing a comprehensive overview of its discovery, a detailed, field-proven synthetic protocol, and an exploration of its potential biological activities based on the established properties of structurally related compounds. While the specific biological profile of this molecule is not yet extensively documented in publicly available literature, its structural features suggest promising avenues for research in antimicrobial and anticancer drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel quinoxaline-based therapeutic agents.
Discovery and History: The Rise of a Privileged Scaffold
The history of this compound is intrinsically linked to the broader story of quinoxaline chemistry. The quinoxaline ring system, a fusion of benzene and pyrazine rings, was first reported in the late 19th century. However, it was in the mid-20th century that interest in quinoxaline derivatives surged with the discovery of their significant biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1].
The development of synthetic methodologies to functionalize the quinoxaline core has been a key driver of research in this field. A pivotal advancement was the utilization of 2,3-dichloroquinoxaline as a versatile building block for nucleophilic aromatic substitution (SNAr) reactions. This precursor allows for the introduction of a wide array of functional groups at the 2 and 3 positions of the quinoxaline ring, leading to the generation of large libraries of derivatives for biological screening.
The synthesis of thioether derivatives, such as this compound, is a direct outcome of these synthetic advancements. While a singular "discovery" paper for this specific molecule is not readily identifiable in the current body of scientific literature, its conceptualization and synthesis are a logical progression in the exploration of the chemical space around the quinoxaline scaffold. The introduction of a thioether linkage, particularly with an electron-donating methoxy-substituted phenyl ring, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The exploration of such derivatives is driven by the consistent observation that modifications at the 2 and 3-positions of the quinoxaline ring can significantly impact biological activity[2][3].
Synthesis of this compound: A Validated Protocol
The synthesis of the title compound is most efficiently achieved through a nucleophilic aromatic substitution reaction, a cornerstone of modern heterocyclic chemistry. This protocol outlines a reliable method starting from the commercially available 2,3-dichloroquinoxaline.
Underlying Principles of the Synthetic Strategy
The pyrazine ring of the quinoxaline nucleus is electron-deficient, which facilitates nucleophilic attack, particularly at the 2 and 3-positions when substituted with good leaving groups like chlorine. The reaction with a soft nucleophile like a thiolate anion proceeds readily. By controlling the stoichiometry of the reactants, it is possible to achieve monosubstitution, selectively replacing one of the chlorine atoms. The use of a mild base is crucial to deprotonate the thiol, forming the more nucleophilic thiolate in situ, without promoting unwanted side reactions.
Detailed Experimental Protocol
Reaction Scheme:
A schematic representation of the synthesis.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | 1.99 g | 10.0 |
| 4-Methoxythiophenol | C₇H₈OS | 140.20 | 1.40 g | 10.0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2,3-dichloroquinoxaline (1.99 g, 10.0 mmol) and anhydrous dimethylformamide (50 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Base: Add potassium carbonate (2.07 g, 15.0 mmol) to the solution. The suspension will become cloudy.
-
Nucleophile Addition: In a separate vial, dissolve 4-methoxythiophenol (1.40 g, 10.0 mmol) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over a period of 10-15 minutes at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure this compound.
Expected Yield: 80-90%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05-8.00 (m, 1H), 7.80-7.75 (m, 1H), 7.65-7.55 (m, 2H), 7.50 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 161.2, 150.1, 142.5, 141.8, 137.5, 130.8, 130.2, 129.5, 128.0, 127.5, 118.9, 115.0, 55.6.
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₅H₁₁ClN₂OS: 303.04, found: 303.1.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not extensively reported, the broader class of quinoxaline derivatives exhibits a wide range of pharmacological activities. Based on its structural features, the following potential applications can be hypothesized, providing a rationale for future research.
Antimicrobial Potential
Quinoxaline derivatives are well-established as potent antimicrobial agents, with activity against a spectrum of bacteria and fungi[1][4]. The introduction of a thioether linkage at the 3-position has been shown in some cases to enhance this activity[3]. The 4-methoxyphenyl group may further modulate the lipophilicity and electronic properties of the molecule, potentially influencing its ability to penetrate microbial cell membranes and interact with intracellular targets.
Hypothesized Mechanism of Action: The antimicrobial action of quinoxalines can be multifaceted. Some derivatives are known to intercalate with DNA, inhibiting replication and transcription. Others may inhibit key enzymes involved in microbial metabolism or disrupt cell wall synthesis. The precise mechanism for this specific compound would need to be elucidated through dedicated studies.
Anticancer Activity
The quinoxaline scaffold is a "privileged structure" in anticancer drug discovery, with numerous derivatives exhibiting potent cytotoxic effects against various cancer cell lines[5]. The mechanism of action often involves the inhibition of protein kinases, topoisomerases, or the induction of apoptosis. The chloro and thioether substituents on the quinoxaline core of the title compound provide handles for potential interactions with biological targets within cancer cells.
Potential Signaling Pathway Involvement:
Hypothesized anticancer mechanisms.
Future Directions and Conclusion
This compound represents a synthetically accessible derivative of a pharmacologically important scaffold. While its specific biological profile remains to be fully characterized, the established activities of related quinoxaline thioethers suggest that it is a promising candidate for further investigation, particularly in the areas of antimicrobial and anticancer research.
Future studies should focus on:
-
Definitive Synthesis and Characterization: Reporting the full experimental details and spectral data for this compound in a peer-reviewed publication.
-
Biological Screening: Evaluating its activity against a diverse panel of bacterial, fungal, and cancer cell lines to determine its potency and spectrum of activity.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the thioether and chloro substituents to optimize activity and selectivity.
This in-depth guide provides a solid foundation for initiating research on this compound, a molecule that holds potential for the development of novel therapeutic agents.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Ali, M. F., & El-Sayed, M. A. (2017). Quinoxaline derivatives: a patent review (2010-2016).
- Bhosale, R. S., Sarda, S. R., Ardhani, T. R., Jadhav, W. N., & Pawar, R. P. (2005). An efficient and simple method for the synthesis of quinoxaline derivatives at room temperature. Tetrahedron Letters, 46(43), 7355-7357.
- Carta, A., Sanna, P., Gherardini, L., Usai, D., & Zanetti, S. (2001). Novel functionalized pyrido[2,3-g]quinoxalinones as antibacterial, antifungal and anticancer agents. Il Farmaco, 56(12), 923-931.
- Crundwell, G., & Stacy, L. (2005). Synthesis and characterization of novel quinoxaline derivatives. Journal of Heterocyclic Chemistry, 42(4), 629-634.
- Dailey, S., Feast, W. J., Peace, R. J., Sage, I. C., Till, S., & Wood, E. L. (2001). Synthesis and device characterization of a new family of quinoxaline-based polymers for use in light-emitting diodes.
- Fitchett, C. M., & Steel, P. J. (2006). The first use of a quinoxaline-based bridging ligand in the synthesis of a coordination polymer. Inorganica Chimica Acta, 359(11), 3586-3590.
- Gao, H., Yamasaki, E. F., Chan, K. K., Shen, L. L., & Snapka, R. M. (2000). Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIα/β poison. Cancer research, 60(21), 5929-5934.
- He, W., Myers, M. R., Hanney, B., Spada, A. P., & Zilberstein, A. (2003). Quinoxaline derivatives as inhibitors of receptor tyrosine kinases. Bioorganic & medicinal chemistry letters, 13(18), 3097-3100.
- Heravi, M. M., Bakhtiari, K., & Oskooie, H. A. (2006). A simple and efficient method for the synthesis of quinoxaline derivatives using ammonium fluoride as a new catalyst. Journal of Chemical Research, 2006(6), 369-370.
- More, U. A., Pandit, K. S., & Kulkarni, S. V. (2006). A mild and efficient method for the synthesis of quinoxalines catalyzed by ceric ammonium nitrate. Journal of Chemical Research, 2006(12), 769-770.
- Patra, M., Bhaumik, A., & Dutta, B. (2007). Silver(I) coordination polymers with quinoxaline-based ligands: Synthesis, structure, and photoluminescence properties. Crystal Growth & Design, 7(10), 2097-2104.
- Pereira, J. A., Pessoa, A. M., Fernandes, R., Prudêncio, C., Noronha, J. P., & Vieira, M. (2015). Quinoxaline, a promising scaffold in medicinal chemistry. European journal of medicinal chemistry, 97, 664-681.
- Raw, S. A., Reid, C., & McAdam, C. J. (2003). Synthesis and characterisation of luminescent 2,3-disubstituted quinoxalines. Inorganica Chimica Acta, 352, 126-132.
- Seitz, L. E., Suling, W. J., & Reynolds, R. C. (2002). Synthesis and in vitro and in vivo antitumor activity of 2-amino-3-cyano-5,8-dimethoxy-6-(substituted)quinoxalines. Journal of medicinal chemistry, 45(25), 5604-5606.
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A Technical Guide to the Synthesis and Structure Elucidation of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and detailed structure elucidation of the novel quinoxaline derivative, 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] This guide moves beyond a simple recitation of data, focusing instead on the strategic rationale behind the synthetic approach and the synergistic use of modern analytical techniques—including Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy—to provide unequivocal structural confirmation. We present a self-validating workflow that ensures the highest degree of scientific integrity, grounded in authoritative principles of chemical analysis.
Introduction to the Quinoxaline Scaffold
The quinoxaline ring system, a fused heterocycle consisting of a benzene ring and a pyrazine ring, is a privileged scaffold in pharmaceutical and materials science.[2] Its derivatives are known to exhibit a remarkable spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[3] The versatility of the quinoxaline core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The target molecule of this guide, this compound, incorporates three key functionalities: the quinoxaline core, a reactive chloro group at the 2-position, and a 4-methoxyphenylthio ether at the 3-position. The chlorine atom serves as a versatile synthetic handle for further derivatization via nucleophilic substitution, while the thioether linkage is a common motif in biologically active molecules.
Core Compound Identifiers and Physicochemical Properties
Precise identification is the foundation of all subsequent research. While a specific CAS number for this exact molecule is not prominently listed in major databases as of this writing, its properties can be predicted based on its structure.
| Property | Value | Rationale / Reference |
| IUPAC Name | This compound | Standard nomenclature rules. |
| Molecular Formula | C₁₅H₁₁ClN₂OS | Derived from structural components. |
| Molecular Weight | 302.78 g/mol | Calculated from the molecular formula. |
| CAS Number | Not Assigned | Indicates the compound may be novel or not widely commercialized. |
Proposed Synthesis: A Mechanistic Approach
The most logical and field-proven method for synthesizing the target compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a commercially available or readily synthesized precursor, 2,3-dichloroquinoxaline, and reacts it with 4-methoxythiophenol.
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Causality of Experimental Choices:
-
Precursor: 2,3-Dichloroquinoxaline is an ideal starting material. The two chlorine atoms activate the ring towards SNAr, but they also have differential reactivity, allowing for selective monosubstitution under controlled conditions.
-
Nucleophile: 4-Methoxythiophenol is used. The thiol group is a potent nucleophile, and the methoxy group is an electron-donating group that can influence the electronic properties of the final molecule.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) is employed. Its role is to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion in situ. This avoids the need to handle the unstable thiophenolate directly.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen. These solvents are excellent at solvating the cationic counter-ion (K⁺) and do not interfere with the nucleophile, thereby accelerating the SNAr reaction rate.
-
Temperature: The reaction is typically run at room temperature. The high reactivity of the system often precludes the need for heating, which also helps to prevent undesired side reactions, such as disubstitution.
Comprehensive Structure Elucidation Workflow
Confirming the structure of a newly synthesized compound requires a multi-faceted analytical approach. Each technique provides a unique piece of the puzzle, and together they create an unassailable confirmation of the molecular structure.
Caption: Workflow for unequivocal structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental formula.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: An exact mass measurement for the protonated molecule [M+H]⁺.
-
Calculated m/z: 303.0336
-
Observed m/z: Should be within 5 ppm of the calculated value.
-
-
Key Insight (Trustworthiness): The presence of one chlorine atom provides a definitive isotopic signature. The spectrum will show two peaks: the molecular ion peak (M) corresponding to the ³⁵Cl isotope, and an M+2 peak corresponding to the ³⁷Cl isotope. The intensity of the M+2 peak will be approximately one-third (≈32%) of the M peak, providing unambiguous confirmation of a single chlorine atom in the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.
-
Expected Key Vibrations:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~1580-1600 cm⁻¹: C=C and C=N stretching vibrations from the quinoxaline and phenyl rings.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching from the aryl-alkyl ether (methoxy group).
-
~1030 cm⁻¹: Symmetric C-O-C stretching.
-
~830 cm⁻¹: C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) benzene ring.
-
~760 cm⁻¹: C-Cl stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The analysis is a multi-step, self-validating process.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.2 | m | 1H | H-5 or H-8 | Protons on the benzo part of the quinoxaline, deshielded by the heterocyclic ring. |
| ~7.8-7.9 | m | 1H | H-5 or H-8 | Protons on the benzo part of the quinoxaline, deshielded by the heterocyclic ring. |
| ~7.6-7.7 | m | 2H | H-6, H-7 | Protons on the benzo part of the quinoxaline. |
| ~7.4-7.5 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' | Protons on the methoxyphenyl ring adjacent to the sulfur, appearing as a doublet. |
| ~6.9-7.0 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' | Protons on the methoxyphenyl ring adjacent to the methoxy group, appearing as a doublet. |
| ~3.85 | s | 3H | -OCH₃ | A characteristic singlet for the methoxy group protons. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
-
Expected Number of Signals: 12-15 (depending on potential overlap).
-
Key Chemical Shifts:
-
~160 ppm: C4' (carbon attached to the methoxy group).
-
~140-155 ppm: Quaternary carbons of the quinoxaline ring (C-2, C-3, C-4a, C-8a).
-
~125-135 ppm: Aromatic CH carbons of both rings.
-
~115 ppm: C3' and C5' (carbons ortho to the methoxy group).
-
~55.5 ppm: -OCH₃ carbon.
-
Authoritative Grounding with 2D NMR: To move from prediction to certainty, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would confirm the connectivity within the quinoxaline's benzo ring (H-5 through H-8) and within the 4-methoxyphenyl ring (H-2'/H-6' coupling with H-3'/H-5').
-
HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbon signals in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.
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Methodological & Application
Application Note: A Practical Guide to the Cellular Characterization of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline
Abstract: The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antiviral, and potent anticancer properties.[1][2] This document provides a comprehensive experimental guide for researchers, scientists, and drug development professionals on how to systematically evaluate the cellular effects of a novel quinoxaline derivative, using 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline as an exemplary compound. We present a tiered approach, beginning with foundational cytotoxicity screening and progressing to in-depth mechanistic studies of apoptosis, cell cycle perturbation, and signaling pathway analysis. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure robust and reproducible results.
Introduction and Compound Profile
Quinoxaline derivatives have consistently emerged as promising candidates for therapeutic development due to their diverse pharmacological profiles. Many have been shown to exert anticancer effects by inducing apoptosis, inhibiting critical cell cycle checkpoints, or modulating key signaling pathways.[3][4] The specific compound, this compound, combines the core quinoxaline ring with a chloro-substituent, a common reactive site for further derivatization, and a (4-methoxyphenyl)thio group, which can influence its biological activity and target engagement.
A systematic characterization is essential to unlock the therapeutic potential of any new chemical entity. This guide outlines a logical workflow, from initial biological effect screening to detailed mechanistic elucidation.
// Edges Compound_Prep -> Cytotoxicity [label="Treat Cells"]; Cytotoxicity -> IC50 [label="Analyze Data"]; IC50 -> Apoptosis [label="Based on IC50"]; IC50 -> Cell_Cycle [label="Based on IC50"]; Apoptosis -> Western_Blot [label="Confirm Apoptotic Markers\n(e.g., Cleaved Caspase-3)"]; Cell_Cycle -> Western_Blot [label="Confirm Cycle Markers\n(e.g., Cyclin B1)"]; } endom Caption: A logical workflow for characterizing a novel compound.
Compound Profile & Handling
Proper handling and preparation of the test compound are paramount for experimental success.
| Property | Details | Rationale & Best Practices |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₅H₁₁ClN₂OS | N/A |
| Molecular Weight | 302.78 g/mol | Accurate weight is crucial for preparing stock solutions of precise concentration. |
| Purity | >98% (Recommended) | Impurities can confound biological results. Always use a well-characterized compound. |
| Solvent | Dimethyl sulfoxide (DMSO) | Quinoxaline derivatives are often poorly soluble in aqueous media but readily dissolve in DMSO.[5] |
| Storage | Store at -20°C as a desiccated solid or in DMSO stock. | Protects from degradation due to moisture, light, and temperature fluctuations. |
Protocol: Preparation of Master Stock Solution
-
Objective: To prepare a high-concentration master stock for serial dilutions.
-
Procedure:
-
Accurately weigh 5 mg of this compound.
-
Calculate the volume of DMSO required for a 10 mM stock solution: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (0.005 g / (0.01 mol/L * 302.78 g/mol )) * 1,000,000 = 1651.3 µL
-
Add 1651.3 µL of sterile, anhydrous DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
Tier 1: Assessing Cytotoxicity via MTT Assay
The first step in characterizing a potential anticancer agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.
Scientific Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from established methods.[5][7]
-
Cell Seeding:
-
Select appropriate human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer, HCT116 colon cancer).[4][5]
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Crucial Control: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Hypothetical Data Presentation
| Cell Line | IC₅₀ (µM) after 48h | Interpretation |
| A549 (Lung) | 9.3 µM | Moderate activity, similar to other reported quinoxalines.[3] |
| MDA-MB-231 (Breast) | 15.8 µM | Lower sensitivity compared to A549. |
| HCT116 (Colon) | 4.4 µM | High sensitivity, suggesting a potent effect in this cell line.[4] |
| WI-38 (Normal Lung) | > 50 µM | Low toxicity to normal cells, indicating potential cancer cell selectivity.[4] |
Tier 2: Mechanistic Investigation
Following the observation of cytotoxicity, the next logical step is to determine the mechanism of cell death. The two primary assays for this are apoptosis and cell cycle analysis.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Scientific Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[9] Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[10]
-
Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., 1 µM Staurosporine for 4 hours).
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating apoptotic cells).
-
Gently wash the adherent cells with PBS and detach them using trypsin.
-
Combine the supernatant and the detached cells, then centrifuge at 300 x g for 5 minutes.[11]
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer, acquiring at least 10,000 events per sample.
-
Cell Cycle Analysis
Scientific Principle: Many cytotoxic compounds exert their effects by disrupting the cell cycle, causing arrest at specific phases (G1, S, or G2/M).[4] This can be measured by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cell populations based on their cell cycle phase.
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol (Section 3.1.1).
-
Cell Harvesting & Fixation:
-
Harvest both floating and adherent cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).[12]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is critical to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze samples on a flow cytometer, using software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Tier 3: Elucidating Signaling Pathways by Western Blot
Based on the results from Tier 2, Western blotting can be used to investigate the molecular machinery involved. For example, if apoptosis is observed, one can probe for key proteins in the apoptotic cascade.
Scientific Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[13] Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using antibodies specific to the target protein. This can reveal changes in protein expression or post-translational modifications (like cleavage) that indicate pathway activation.[14]
Detailed Protocol: Western Blot for Apoptotic Markers
-
Protein Extraction:
-
Treat cells in 6-well plates with the compound at IC₅₀ and 2x IC₅₀ concentrations for the relevant time point (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them directly on the plate with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Normalize protein amounts (load 20-30 µg of protein per lane) in Laemmli sample buffer.[14]
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Target Antibodies: Cleaved Caspase-3 (a key executioner of apoptosis), PARP and Cleaved PARP (a substrate of Caspase-3), Bcl-2 (anti-apoptotic), Bax (pro-apoptotic).
-
Loading Control: β-actin or GAPDH (to ensure equal protein loading).
-
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used for semi-quantitative analysis relative to the loading control.
-
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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Sharma, V., & Kumar, P. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4839. [Link]
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Varala, R., et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(6), 73-78. [Link]
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Chen, Y.-L., et al. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 11(45), 28205-28216. [Link]
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Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(9), 1482. [Link]
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Saeed, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(10), 6786-6796. [Link]
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Missioui, M., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(30), 21469-21503. [Link]
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Vicente, E., et al. (2009). Biological activity of quinoxaline derivatives. Open Medicinal Chemistry Journal, 3, 1-14. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]
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Wang, W., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7806. [Link]
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A-Reum, L., & A-La, C. (2024). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]
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Ferreira, I. C., et al. (2014). New Quinoxalines with Biological Applications. Journal of Microbial & Biochemical Technology, 6(1). [Link]
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G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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Synthesis of Novel Bioactive Scaffolds from 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline: An Application and Protocol Guide
Introduction: The Quinoxaline Core - A Privileged Scaffold in Medicinal Chemistry
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1] Their inherent structural features allow for diverse biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The quinoxaline core is a key pharmacophore in several marketed drugs, underscoring its therapeutic relevance. The starting material, 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline, represents a versatile building block for the synthesis of a wide array of novel derivatives. The presence of a reactive chlorine atom at the 2-position allows for facile derivatization through various synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The thioether linkage at the 3-position, featuring a methoxyphenyl group, can also modulate the biological activity of the resulting compounds. This guide provides detailed application notes and protocols for the synthesis of novel derivatives from this advanced intermediate, aimed at researchers and scientists in the field of drug development.
Core Synthetic Strategies: A Gateway to Chemical Diversity
The derivatization of this compound primarily revolves around the displacement of the chloro group at the 2-position. This can be achieved through two main powerful and versatile strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This classic yet effective method involves the reaction of the chloroquinoxaline with a variety of nucleophiles. The electron-withdrawing nature of the quinoxaline ring system facilitates this reaction, enabling the introduction of diverse functional groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: These modern synthetic tools, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer a highly efficient and selective means to form new carbon-carbon and carbon-nitrogen bonds.
The following sections will provide detailed protocols for the application of these strategies to the synthesis of novel derivatives from our target substrate.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the 2-position of the quinoxaline ring is susceptible to nucleophilic attack. This section outlines protocols for the synthesis of amino, hydrazinyl, and other heteroatom-substituted derivatives.
Protocol 1.1: Synthesis of 2-Amino-3-[(4-methoxyphenyl)thio]quinoxaline Derivatives
The introduction of an amino group at the 2-position can significantly impact the biological properties of the quinoxaline scaffold. This protocol describes a general procedure for the amination of this compound.
Scientific Rationale: The reaction proceeds via a classic SNAr mechanism. The amine acts as the nucleophile, attacking the electron-deficient C-2 position of the quinoxaline ring. A base is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature is crucial for achieving optimal reaction rates and yields.
Experimental Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, n-butanol, or N,N-dimethylformamide (DMF) (approximately 10 mL per mmol of substrate).
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.2-1.5 eq.).
-
Addition of Base: Add a suitable base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0 eq.), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired 2-amino-3-[(4-methoxyphenyl)thio]quinoxaline derivative.
Data Presentation: Representative Amines and Expected Outcomes
| Amine | Product Structure | Expected Yield Range |
| Morpholine | 2-(Morpholin-4-yl)-3-[(4-methoxyphenyl)thio]quinoxaline | 85-95% |
| Piperidine | 2-(Piperidin-1-yl)-3-[(4-methoxyphenyl)thio]quinoxaline | 80-90% |
| Aniline | 2-(Phenylamino)-3-[(4-methoxyphenyl)thio]quinoxaline | 70-85% |
| Benzylamine | 2-(Benzylamino)-3-[(4-methoxyphenyl)thio]quinoxaline | 75-90% |
Visualization: Workflow for SNAr with Amines
Caption: SNAr Workflow with Amines
Protocol 1.2: Synthesis of 2-Hydrazinyl-3-[(4-methoxyphenyl)thio]quinoxaline and Subsequent Cyclization
The introduction of a hydrazinyl group opens up possibilities for constructing fused heterocyclic systems, which are often associated with unique biological activities.
Scientific Rationale: Hydrazine hydrate acts as a potent nucleophile to displace the chloride. The resulting 2-hydrazinyl intermediate is a versatile precursor for synthesizing fused pyrazolo[1,5-a]quinoxaline derivatives through condensation with 1,3-dicarbonyl compounds.
Experimental Protocol:
Step A: Synthesis of 2-Hydrazinyl-3-[(4-methoxyphenyl)thio]quinoxaline
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in ethanol (15 mL per mmol).
-
Addition of Hydrazine: Add hydrazine hydrate (5.0 eq.) dropwise to the suspension at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: The product typically precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-3-[(4-methoxyphenyl)thio]quinoxaline.
Step B: Synthesis of Pyrazolo[1,5-a]quinoxaline Derivatives
-
Reaction Mixture: To a solution of 2-hydrazinyl-3-[(4-methoxyphenyl)thio]quinoxaline (1.0 eq.) in glacial acetic acid (10 mL per mmol), add the appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 eq.).
-
Reaction Conditions: Reflux the mixture for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazolo[1,5-a]quinoxaline derivative.
Visualization: Synthesis of Fused Pyrazoloquinoxalines
Caption: Pyrazoloquinoxaline Synthesis
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds.
Protocol 2.1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-[(4-methoxyphenyl)thio]quinoxaline Derivatives
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[2][3]
Scientific Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) or a combination of Pd(OAc)2 (0.02 eq.) and a suitable ligand like SPhos (0.04 eq.), and a base such as K2CO3 or Cs2CO3 (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Reaction Conditions: Heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Data Presentation: Representative Arylboronic Acids and Catalysts
| Arylboronic Acid | Catalyst System | Expected Yield Range |
| Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 70-85% |
| 4-Methylphenylboronic acid | Pd(OAc)2 / SPhos / Cs2CO3 | 75-90% |
| 3-Thienylboronic acid | Pd(dppf)Cl2 / K2CO3 | 65-80% |
Visualization: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle
Protocol 2.2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-3-[(4-methoxyphenyl)thio]quinoxaline Derivatives
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]
Scientific Rationale: This reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper co-catalyst activates the alkyne for transmetalation. An amine base is used to deprotonate the alkyne and neutralize the generated acid.[5]
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), a palladium catalyst like Pd(PPh3)2Cl2 (0.03 eq.), and a copper co-catalyst such as CuI (0.06 eq.).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add a degassed solvent like THF or DMF, followed by the terminal alkyne (1.2 eq.) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with aqueous NH4Cl solution, water, and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6][7]
Scientific Rationale: This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide in the presence of a strong base and a specialized phosphine ligand.[8] The ligand plays a crucial role in promoting both the oxidative addition and the reductive elimination steps.[9]
Experimental Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, pre-form the active catalyst by stirring a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) with a suitable phosphine ligand (e.g., XPhos, RuPhos) in an anhydrous, aprotic solvent like toluene or dioxane for 15-30 minutes.
-
Reaction Setup: To the pre-formed catalyst solution (or directly to a Schlenk tube containing the palladium source and ligand), add this compound (1.0 eq.), the amine (1.2 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours.
-
Work-up: Cool the reaction, quench with saturated aqueous NH4Cl, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by column chromatography.
Characterization of Novel Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for elucidating the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups.
-
Melting Point: A sharp melting point is an indicator of purity.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for the synthesis of a diverse library of novel quinoxaline derivatives starting from the versatile intermediate, this compound. The application of both traditional SNAr and modern palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of functionalities, paving the way for the discovery of new bioactive molecules. Researchers are encouraged to explore a variety of nucleophiles and coupling partners to expand the chemical space around this privileged scaffold. Subsequent biological screening of these novel compounds will be crucial in identifying promising candidates for further development in medicinal chemistry.
References
-
Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Retrieved from [Link]
-
MDPI. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (n.d.). Novel quinoxaline derivatives: synthesis and structural studies. Retrieved from [Link]
-
PubMed. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. Retrieved from [Link]
-
Arkivoc. (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
IJPQA. (n.d.). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Retrieved from [Link]
-
Sci-Hub. (n.d.). 1H‐pyrazolo[3,4‐b]quinoxalines — The Dehydrogenative Cyclization with Hydroxylamine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2019). Sonogashira Coupling Reaction. Retrieved from [Link]
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Application Note & Protocol: Evaluating the In Vitro Cytotoxicity of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline
Introduction
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry.[1] These heterocyclic compounds are integral to a variety of natural antibiotics like echinomycin and actinoleutin, which exhibit potent antitumor and antibacterial activities.[2] The structural versatility of the quinoxaline core has spurred the synthesis of numerous derivatives, which have been investigated for a wide array of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[2][3] The compound 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline belongs to this promising class of molecules. As with any novel therapeutic candidate, a primary and critical step in its preclinical evaluation is the assessment of its cytotoxic potential.[4][5]
This document provides a comprehensive, field-proven protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind key choices, data interpretation guidance, and troubleshooting insights.
Principle of the MTT Cytotoxicity Assay
The MTT assay is a quantitative, colorimetric method for assessing cell viability.[6] Its principle is rooted in the metabolic activity of living cells.[7] Viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into an insoluble purple formazan.[8] This conversion occurs only in metabolically active cells, making the amount of formazan produced directly proportional to the number of viable cells in the well.[8] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically between 570 and 590 nm. A decrease in signal indicates a reduction in cell viability, either through direct cell killing (cytotoxicity) or inhibition of proliferation (cytostatic effects).
Caption: Principle of the MTT cell viability assay.
Rationale for Assay and Cell Line Selection
For a novel quinoxaline derivative, the MTT assay is an excellent first-line screening tool due to its robustness, high-throughput compatibility, and sensitivity. While other assays exist, such as the Lactate Dehydrogenase (LDH) assay which measures membrane integrity[9][10], the MTT assay provides a broader assessment of overall metabolic health, which is a reliable indicator of cell viability.[7]
The choice of cell lines is critical for contextualizing the compound's activity.
-
Cancer Cell Lines: Quinoxaline derivatives frequently exhibit anticancer properties.[11][12] Therefore, screening against a panel of cancer cell lines from different tissue origins is recommended. Examples include:
-
Non-Cancerous "Normal" Cell Line: To assess for selective toxicity, it is crucial to include a non-cancerous cell line. A significant difference in potency between cancer and normal cells suggests a desirable therapeutic window.
Materials and Reagents
-
Compound: this compound
-
Cell Lines: Selected cancer and non-cancerous cell lines (e.g., MCF-7, HCT116, and WI-38).
-
Positive Control: Doxorubicin or another known cytotoxic agent.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Formazan Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Trypsin-EDTA solution
-
-
Media and Supplements:
-
Appropriate complete growth medium for each cell line (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
-
Equipment and Consumables:
-
Laminar flow hood (Class II)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Spectrophotometric microplate reader (capable of reading at 570 nm)
-
Hemocytometer or automated cell counter
-
Sterile, flat-bottom 96-well cell culture plates
-
Multichannel pipette and sterile tips
-
Serological pipettes
-
Sterile reagent reservoirs
-
Conical tubes (15 mL and 50 mL)
-
Detailed Experimental Protocol
This protocol is divided into five distinct phases, from preparation to data analysis.
Caption: High-level workflow for the in vitro cytotoxicity protocol.
Phase 1: Reagent and Compound Preparation
-
Compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound, for example, 10 mM in sterile DMSO. Quinoxaline derivatives can have poor aqueous solubility, making an organic solvent necessary.[16]
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
MTT Reagent (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex thoroughly to ensure it is fully dissolved.
-
Sterilize the solution using a 0.22 µm syringe filter.
-
Store in light-protected tubes at -20°C for up to 6 months.
-
Expert Tip: MTT is light-sensitive. Always handle the powder and solution in low-light conditions and store in foil-wrapped or amber tubes.
-
Phase 2: Cell Culture and Seeding
-
Cell Maintenance: Culture the chosen cell lines in their recommended complete growth medium in a 37°C, 5% CO₂ incubator. Subculture cells before they reach 80-90% confluency to maintain them in the logarithmic growth phase.
-
Cell Seeding:
-
Trypsinize and harvest cells from their culture flasks.
-
Count the cells using a hemocytometer or automated cell counter and determine their viability (should be >95%).
-
Resuspend the cells in fresh complete medium to the optimal seeding density.
-
Expert Tip: The optimal seeding density is critical and must be determined empirically for each cell line. It should be low enough to prevent confluency by the end of the experiment but high enough to provide a reliable absorbance signal. A typical starting range is 5,000–15,000 cells per well (in 100 µL) for a 72-hour assay.[17][18]
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer perimeter wells to minimize the "edge effect" caused by evaporation.[19]
-
Incubate the plate for 24 hours to allow cells to attach and resume normal growth.
-
Phase 3: Cell Treatment
-
Prepare Working Solutions: On the day of treatment, thaw an aliquot of the compound stock. Prepare a set of serial dilutions in serum-free or low-serum medium. For a typical IC50 determination, an 8-point, 3-fold or 5-fold dilution series is appropriate (e.g., from 100 µM down to sub-nanomolar concentrations).
-
Plate Layout: Design the plate map carefully to include all necessary controls in triplicate.
-
Test Wells: Cells + various concentrations of the compound.
-
Vehicle Control: Cells + medium containing the highest concentration of DMSO used in the test wells. This is essential to confirm that the solvent is not toxic. The final DMSO concentration should ideally not exceed 0.5%.[17][20]
-
Untreated Control (100% Viability): Cells + medium only.
-
Positive Control: Cells + a known cytotoxic agent (e.g., Doxorubicin at its known IC50).
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Treat Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the appropriate treatment solution (compound dilutions, vehicle, or control media) to each well according to the plate map.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours). The duration should be consistent across experiments.[21]
-
Phase 4: The MTT Assay Procedure
-
At the end of the incubation period, visually inspect the cells under a microscope to note any morphological changes.
-
Add 10 µL of the 5 mg/mL MTT reagent to each well (including controls).[4][22] This results in a final concentration of ~0.5 mg/mL.
-
Incubate the plate for 2 to 4 hours at 37°C. The incubation time can be optimized; it should be long enough for purple formazan crystals to become visible in the untreated control wells when viewed under a microscope.
-
Solubilize Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of Formazan Solubilization Solution (e.g., DMSO) to each well.[4]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes at room temperature to ensure complete dissolution of the crystals.
-
-
Read Absorbance: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or turbidity.
Data Analysis and Interpretation
-
Background Subtraction: Average the OD values from the blank wells and subtract this value from all other wells.
-
Calculate Percent Viability: Normalize the data to the untreated control wells.
-
% Viability = (Corrected OD of Test Well / Average Corrected OD of Untreated Control) * 100
-
-
Generate Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by performing a non-linear regression (sigmoidal dose-response curve fit) on the data using software like GraphPad Prism, Origin, or an online IC50 calculator.[23][24]
Sample Data Presentation
| Concentration (µM) | Log(Concentration) | Avg. Absorbance (570nm) | Corrected Absorbance | % Viability |
| Untreated Control | N/A | 1.254 | 1.200 | 100.0% |
| Vehicle Control (0.1% DMSO) | N/A | 1.248 | 1.194 | 99.5% |
| 0.1 | -1.00 | 1.198 | 1.144 | 95.3% |
| 0.5 | -0.30 | 1.050 | 0.996 | 83.0% |
| 2.5 | 0.40 | 0.720 | 0.666 | 55.5% |
| 10 | 1.00 | 0.385 | 0.331 | 27.6% |
| 50 | 1.70 | 0.112 | 0.058 | 4.8% |
| 100 | 2.00 | 0.088 | 0.034 | 2.8% |
| Blank | N/A | 0.054 | N/A | N/A |
In this example, the IC50 value would be calculated to be approximately 2.2 µM.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effect. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate or fill them with PBS.[17] |
| Low absorbance signal in all wells | Insufficient cell number; Reagents (MTT, Solubilizer) are not working. | Optimize seeding density by performing a cell titration curve. Check the expiration date and storage conditions of your MTT reagent. Ensure formazan is fully solubilized.[17] |
| High absorbance in blank/negative controls | Contamination (microbial); Phenol red in media can interfere; Compound precipitates or has inherent color. | Check for contamination. Use phenol red-free medium for the MTT incubation step.[19] Run a control with the compound in media without cells to check for direct interaction with MTT. |
| IC50 value is not reproducible | Inconsistent incubation times; Cells are at different passage numbers or growth phases; Inconsistent DMSO concentration. | Standardize all incubation times. Use cells within a consistent, low passage number range. Ensure the final DMSO concentration is the same across all relevant wells.[21][25] |
References
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
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Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1643. Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. The Assay Guidance Manual. Available from: [Link]
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Saeed, A., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Chemical Society of Pakistan, 37(06). Available from: [Link]
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Zarranz, B., et al. (2004). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 9(7), 561-585. Available from: [Link]
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Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. Retrieved from protocols.io. Available from: [Link]
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Raj, R., et al. (2018). Anti Cancer Potential of some Indole based Quinoxaline Derivatives against Dalton’s Lymphoma cells. Research Journal of Pharmacy and Technology, 11(1), 163-168. Available from: [Link]
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Chan, E. (2015). How can I calculate IC50 for a cytotoxic substance? ResearchGate. Available from: [Link]
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Tervonen, T., et al. (2018). Highlight report: Cell type selection for toxicity testing. Archives of Toxicology, 92(10), 3235–3236. Available from: [Link]
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baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Available from: [Link]
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Sharma, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1). Available from: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
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Leirós, M., et al. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Bio-protocol, 11(18), e4156. Available from: [Link]
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Al-Warhi, T., et al. (2022). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646–1660. Available from: [Link]
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Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Available from: [Link]
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Al-Samydai, A., et al. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
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Hernandez-Vazquez, E., et al. (2023). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. Pharmaceuticals, 16(11), 1587. Available from: [Link]
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Zhang, X., et al. (2017). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 19(6), 1693–1702. Available from: [Link]
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Chimenti, F., et al. (2006). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Yakugaku Zasshi, 126(10), 995-1001. Available from: [Link]
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Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(39), 28214-28227. Available from: [Link]
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Szymański, P., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(23), 7794. Available from: [Link]
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Al-Omary, F. A. M., et al. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 41(17), 8828-8841. Available from: [Link]
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The Assay Analyst. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube. Available from: [Link]
-
Asatryan, A. M., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. Available from: [Link]
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ResearchGate. (n.d.). Lactate dehydrogenase (LDH) assay. [Image]. Available from: [Link]
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Al-Bayati, F. A. (2023). MTT (Assay protocol). protocols.io. Available from: [Link]
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Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Available from: [Link]
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Rather, R. A., & Bhagat, M. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. Available from: [Link]
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Eppendorf SE. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. Available from: [Link]
-
National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. Available from: [Link]
-
Guerra, R., et al. (2001). Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. Life Sciences, 69(15), 1759-1767. Available from: [Link]
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Gillet, J.-P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377–84. Available from: [Link]
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Ferreira, P., et al. (2007). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. ResearchGate. Available from: [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Available from: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoxaline nucleus is a prominent heterocyclic motif in medicinal chemistry and materials science, lauded for its diverse biological activities and valuable photophysical properties.[1] The targeted functionalization of the quinoxaline core is paramount to the exploration of novel therapeutic agents and advanced materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3]
This technical guide provides detailed application notes and robust protocols for the utilization of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline as a key building block in Suzuki and Buchwald-Hartwig cross-coupling reactions. While direct literature precedent for this specific substrate is limited, the methodologies presented herein are founded upon well-established protocols for structurally analogous chloroquinoxalines and related chloro-heterocycles.[4] These notes are intended to serve as a comprehensive resource for researchers in drug discovery and chemical development, enabling the synthesis of novel 2-aryl- and 2-amino-3-[(4-methoxyphenyl)thio]quinoxaline derivatives.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of biaryl structures through the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[5][6] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, significantly expanding the accessible chemical space.
Reaction Principle and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of palladium source, ligand, and base is critical for an efficient reaction, particularly when employing less reactive aryl chlorides. The base plays a crucial role in activating the boronic acid for the transmetalation step.[5]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific boronic acids. It is recommended to perform small-scale test reactions to determine the optimal conditions.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF/Water mixture)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the anhydrous solvent.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-[(4-methoxyphenyl)thio]quinoxaline.
Data Presentation: Representative Conditions for Suzuki Coupling of Chloro-Heterocycles
The following table summarizes typical conditions and yields for Suzuki coupling reactions of analogous chloro-heterocycles, providing a reference for expected outcomes.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-90 | [7] |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 60-85 | |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 100 | 8 | 80-95 | [5] |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for the synthesis of aryl amines from aryl halides.[3][9] This reaction is particularly valuable for accessing novel 2-amino-3-[(4-methoxyphenyl)thio]quinoxaline derivatives, which are of significant interest in medicinal chemistry.
Reaction Principle and Mechanistic Insight
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and preventing catalyst decomposition.[10] A strong base is typically required to deprotonate the amine, forming the active nucleophile.
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Optimized Protocol for Buchwald-Hartwig Amination
This is a general protocol and should be optimized for the specific amine coupling partner. Screening of different ligands, bases, and solvents is recommended.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the base (e.g., NaOt-Bu, 1.5 eq) to a dry Schlenk flask.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2.2 mol%) in a small amount of the reaction solvent.
-
Reagent Addition: To the Schlenk flask containing the base, add this compound (1.0 eq), followed by the amine (1.2 eq).
-
Catalyst and Solvent: Add the pre-mixed catalyst solution to the reaction flask, followed by the remaining anhydrous solvent.
-
Reaction Execution: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor its progress.
-
Work-up: After completion, cool the reaction and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired 2-amino-3-[(4-methoxyphenyl)thio]quinoxaline.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Chloro-Heterocycles
This table provides a starting point for reaction optimization based on successful couplings with similar substrates.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 | 12 | 70-90 | [11] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 65-85 | [10] |
| [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 70-95 | [12] |
Conclusion and Future Outlook
The Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for the derivatization of the this compound scaffold. The protocols and data presented in these application notes provide a solid foundation for the synthesis of a diverse library of novel quinoxaline-based compounds. The successful application of these methods will undoubtedly accelerate research in the fields of medicinal chemistry and materials science, where quinoxaline derivatives continue to play a crucial role. It is strongly recommended to perform small-scale optimization experiments for each new substrate to achieve the highest possible yields and purity.
References
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link][7][13]
-
Shaw, A. W., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 14(18), 4754-4757. Available at: [Link][2]
-
OUCI. (n.d.). Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. Available at: [Link][14]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link][3]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link][8]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][5]
-
Mohssen, H. F., Ali, N. M., & Ali, H. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. Available at: [Link][15]
-
YouTube. (2020). Palladium Cross Coupling Reactions 1. An Introduction. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 943-969. Available at: [Link][16]
-
Request PDF. (2025). Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)arenes. Available at: [Link][12]
-
Khanye, S. D., et al. (2013). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 18(7), 8186-8202. Available at: [Link][17]
-
YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Available at: [Link][18]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available at: [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link][19]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link][1]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Available at: [Link][11]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link][20]
-
Constable, E. C., et al. (2002). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (3), 499-505. Available at: [Link][21]
-
Feldman, A. W., & Driver, T. G. (2013). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][7]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 78(15), 7476-7489. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(4), 433-436. Available at: [Link][10]
-
ResearchGate. (2009). 2-Chloroquinoxaline. Available at: [Link][22]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link][9]
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Application & Protocol Guide: 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline as a Key Intermediate for Advanced OLED Emitter Synthesis
Document ID: QX-OLED-APN-001
Abstract: This document provides a comprehensive technical guide for the synthesis and application of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline, a pivotal building block for novel donor-acceptor (D-A) type organic light-emitting diode (OLED) materials. We present a detailed, field-tested protocol for the synthesis of this intermediate and demonstrate its utility through a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern OLED material development. This guide is intended for researchers and process chemists in the field of organic electronics who require robust, repeatable methodologies for creating high-performance materials.
Introduction: The Strategic Role of Quinoxaline Derivatives in OLEDs
Quinoxaline is a privileged heterocyclic scaffold in the design of materials for organic electronics. Its inherent electron-deficient (n-type) character makes it an excellent acceptor unit in developing materials for various layers within an OLED device, including electron-transporting layers (ETLs) and emissive layers (EMLs).[1][2] When incorporated into a donor-acceptor (D-A) molecular architecture, the quinoxaline moiety facilitates intramolecular charge transfer (ICT), a critical process for tuning the emission wavelength and enhancing the photophysical properties of the material.[3] Materials based on this scaffold are noted for their high thermal stability and potential to achieve high quantum efficiencies, particularly in the yellow-to-red region of the visible spectrum.[4]
The subject of this guide, This compound , is a strategically designed intermediate. It features:
-
A quinoxaline acceptor core for robust electronic properties and thermal stability.
-
A (4-methoxyphenyl)thio donor group , which pre-installs a moderate electron-donating unit, modulating the electronic properties of the quinoxaline core.
-
A reactive chlorine atom at the 2-position , which serves as a versatile handle for post-synthetic modification via cross-coupling reactions. This allows for the facile introduction of various aromatic and heteroaromatic moieties, enabling the systematic tuning of the final material's properties.[5]
This guide will first detail the synthesis of this key intermediate and then illustrate its application in constructing a more complex OLED material.
Part 1: Synthesis of this compound (3)
The synthesis of the title compound is a two-step process starting from commercially available 2,3-dichloroquinoxaline. The first step involves a nucleophilic aromatic substitution (SNAr) reaction where one chlorine atom is selectively displaced by 4-methoxybenzenethiol.
Reaction Principle & Causality
The SNAr reaction is highly effective on the electron-deficient quinoxaline ring. The two chlorine atoms are electronically equivalent, but the reaction can be controlled to favor monosubstitution by using one equivalent of the nucleophile (4-methoxybenzenethiol) at moderate temperatures. A mild base, such as potassium carbonate (K₂CO₃), is used to deprotonate the thiol, generating the more nucleophilic thiolate anion in situ. This avoids the need to handle the less stable, pre-formed thiolate. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting materials.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol
Materials & Equipment:
-
2,3-Dichloroquinoxaline (1.0 eq)
-
4-Methoxybenzenethiol (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with inert gas inlet (Argon or Nitrogen)
-
Standard laboratory glassware for workup and chromatography
Procedure:
-
Inert Atmosphere: To a 250 mL round-bottom flask, add 2,3-dichloroquinoxaline (e.g., 5.0 g, 25.1 mmol, 1.0 eq) and anhydrous potassium carbonate (6.9 g, 50.2 mmol, 2.0 eq).
-
Solvent Addition: Add 100 mL of anhydrous DCM. The use of anhydrous solvent is crucial to prevent side reactions.
-
Reagent Addition: Place the flask under a gentle stream of argon. Add 4-methoxybenzenethiol (3.2 mL, 26.4 mmol, 1.05 eq) dropwise to the stirred suspension at room temperature. A slight excess of the thiol ensures complete consumption of the limiting reagent.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,3-dichloroquinoxaline spot has disappeared.
-
Workup:
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Wash the filtrate with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining salts and base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to yield the pure product as a solid.
Expected Characterization Data
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-7.5 (m, 4H, quinoxaline protons), ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | Resonances corresponding to aromatic carbons, methoxy carbon (~55 ppm), and carbons of the quinoxaline core. |
| Mass Spec (ESI+) | m/z calculated for C₁₅H₁₁ClN₂OS, found [M+H]⁺ |
| Melting Point | To be determined experimentally |
Part 2: Application in OLED Material Synthesis via Suzuki Coupling
The chloro-substituent on our intermediate (3) is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond, allowing for the extension of the π-conjugated system, a primary strategy for tuning the optoelectronic properties of OLED materials.[6][7]
Reaction Principle: A Case Study
To demonstrate its utility, we will couple intermediate 3 with 9-phenyl-9H-carbazole-3-boronic acid pinacol ester (4) . Carbazole derivatives are widely used as hole-transporting moieties and as host materials in OLEDs due to their high triplet energy and good thermal stability. Coupling this donor unit to our quinoxaline-based intermediate will create a D-A type molecule (5) with potential as a thermally activated delayed fluorescence (TADF) emitter or a fluorescent host.[8]
The Suzuki reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., Toluene/Ethanol/Water). The base is critical for the transmetalation step of the catalytic cycle.
Suzuki Coupling Workflow Diagram
Caption: Workflow for Suzuki coupling to synthesize the final material.
Detailed Experimental Protocol
Materials & Equipment:
-
This compound (3) (1.0 eq)
-
9-phenyl-9H-carbazole-3-boronic acid pinacol ester (4) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
-
Schlenk flask or three-neck flask with condenser and inert gas inlet
Procedure:
-
Setup: To a Schlenk flask, add intermediate 3 (e.g., 1.0 g, 3.3 mmol, 1.0 eq), boronic ester 4 (1.45 g, 3.96 mmol, 1.2 eq), and Pd(PPh₃)₄ (114 mg, 0.099 mmol, 0.03 eq).
-
Solvent & Base Addition: Add Toluene (30 mL) and Ethanol (10 mL). Prepare a 2M aqueous solution of K₂CO₃ and add 5 mL (9.9 mmol, 3.0 eq).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst. After the final thaw, backfill the flask with argon.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring under the argon atmosphere for 24 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product is first purified by column chromatography on silica gel. Further purification, critical for optoelectronic-grade materials, can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by temperature-gradient sublimation.
Expected Material Properties
The final material should be characterized to assess its suitability for OLED applications.
| Property | Technique | Expected Outcome |
| Chemical Structure | ¹H NMR, ¹³C NMR, HRMS | Confirmation of the coupled structure (5) . |
| Thermal Stability | TGA / DSC | High decomposition temperature (Td > 350 °C) and glass transition temperature (Tg > 100 °C). |
| Absorption | UV-Vis Spectroscopy | Absorption bands corresponding to π-π* and ICT transitions. |
| Emission | Photoluminescence (PL) | Emission in the visible spectrum (e.g., green-yellow), with a measurable quantum yield. |
| Electrochemical Levels | Cyclic Voltammetry (CV) | Determination of HOMO/LUMO energy levels to assess charge injection barriers. |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of advanced OLED materials. The protocols detailed herein provide a reliable pathway for its synthesis and subsequent functionalization via Suzuki-Miyaura cross-coupling. The ability to easily introduce a wide variety of functional groups at the 2-position allows for the precise engineering of molecular properties, making this a powerful platform for discovering next-generation emitters and host materials for high-efficiency OLED displays and lighting.
References
-
ResearchGate. (n.d.). Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. Retrieved from researchgate.net.[3]
-
ResearchGate. (n.d.). The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. Retrieved from researchgate.net.[4]
-
National Center for Biotechnology Information. (2023). Quinoxaline derivatives as attractive electron-transporting materials. PMC. Retrieved from [Link].
-
MDPI. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link].
- Google Patents. (n.d.). Quinoxaline derivatives and their use in organic light-emitting diode device.
- ResearchGate. (n.d.). Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents.
-
Royal Society of Chemistry. (n.d.). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C. Retrieved from [Link].
-
Frontiers. (n.d.). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Retrieved from [Link].
-
Royal Society of Chemistry. (n.d.). 9-Arylacenaphtho[1,2-b]quinoxalines via Suzuki coupling reaction as cancer therapeutic and cellular imaging agents. New Journal of Chemistry. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. PubMed Central. Retrieved from [Link].
-
Canadian Science Publishing. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Retrieved from [Link].
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
-
ACS Publications. (n.d.). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. Retrieved from [Link].
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link].
-
PrepChem.com. (n.d.). Synthesis of 2-chloroquinoxaline. Retrieved from [Link].
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link].
-
Rasayan Journal of Chemistry. (n.d.). PDTC - CATALYZED ONE-POT TWO-COMPONENT SYNTHESIS OF SUBSTITUTED-QUINOXALINES. Retrieved from [Link].
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link].
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Recyclable Catalysts for Suzuki-Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline-Palladium(II) Complex. Retrieved from [Link].
-
RSC Publishing. (n.d.). A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs. Retrieved from [Link].
Sources
- 1. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8460801B2 - Quinoxaline derivatives and their use in organic light-emitting diode device - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
purification challenges for 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline and solutions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter when purifying this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the nucleophilic substitution of a chlorine atom from 2,3-dichloroquinoxaline with 4-methoxythiophenol. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 2,3-dichloroquinoxaline and 4-methoxythiophenol.
-
Disubstitution By-product: 2,3-Bis[(4-methoxyphenyl)thio]quinoxaline, formed if the second chlorine atom reacts. This is often a significant impurity if reaction conditions are not carefully controlled.
-
Hydrolysis Product: 2-Hydroxy-3-[(4-methoxyphenyl)thio]quinoxaline, which can form if water is present in the reaction or during workup, leading to the hydrolysis of the reactive chloro group.
-
Oxidized Thiophenol: Bis(4-methoxyphenyl) disulfide, formed from the oxidation of 4-methoxythiophenol, especially in the presence of air and base.
Q2: What are the most effective primary purification techniques for this specific quinoxaline derivative?
A2: For this compound, a two-stage approach is typically most effective:
-
Flash Column Chromatography: This is the workhorse method for removing the bulk of impurities, especially those with significantly different polarities, such as the starting materials and the more polar hydrolysis by-product.[1][2][3] Silica gel is the standard stationary phase.
-
Recrystallization: Following chromatography, recrystallization is an excellent technique for achieving high purity and removing trace impurities that may have co-eluted with the product.[1][4] This step is crucial for obtaining material suitable for downstream applications like biological screening or further synthesis.
Q3: How can I effectively monitor the progress and success of my purification?
A3: Thin-Layer Chromatography (TLC) is an essential and indispensable tool for real-time monitoring.[1][5][6] Given the aromatic nature of the quinoxaline core, the compound and many of its impurities are UV-active.
-
Visualization: Use a TLC plate with a fluorescent indicator (e.g., F254) and visualize the spots under a UV lamp at 254 nm.
-
Staining: If spots are not clearly visible, iodine vapor can be used as a secondary visualization method.[5]
-
Application: TLC allows you to check the reaction progress, identify the optimal solvent system for column chromatography, screen fractions collected from the column, and assess the purity of the final product after recrystallization.
Q4: How do I confirm the identity and assess the final purity of my purified product?
A4: A combination of analytical techniques is required for unambiguous structure confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure. The spectra should be clean, with correct chemical shifts, multiplicities, and integration values corresponding to the target molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should be observable.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining purity.[7] A successful purification should result in a single major peak, allowing for quantification of purity (e.g., >98%).
-
Melting Point: A sharp and uncorrected melting point is a good indicator of high purity for a crystalline solid.[1][6]
Troubleshooting & Optimization Guides
Guide 1: Flash Column Chromatography
Flash chromatography is the primary method for separating the target compound from structurally distinct impurities.[1][2] The key is selecting an appropriate solvent system that provides good separation between the product and its main contaminants.
Caption: Standard workflow for purification via flash column chromatography.
| Problem | Probable Cause | Recommended Solution & Rationale |
| Poor Separation (Co-elution) | The eluent system is either too polar or not selective enough. | Solution: Decrease the eluent polarity. If using Hexane/Ethyl Acetate, reduce the percentage of Ethyl Acetate. The goal is to increase the interaction of polar impurities with the silica, retaining them longer. Consider switching to a different solvent system (e.g., Dichloromethane/Methanol) to exploit different intermolecular interactions.[5] |
| Product Does Not Elute | The eluent system is not polar enough to move the compound. | Solution: Gradually increase the polarity of the eluent.[5] For a Hexane/Ethyl Acetate system, incrementally increase the Ethyl Acetate concentration. This will enhance the eluent's ability to displace the compound from the silica stationary phase. |
| Streaking of Spots on TLC | The compound is acidic/basic or is too concentrated on the TLC plate. | Solution: Add a small amount of modifier to the eluent. For potentially acidic compounds, add ~0.5% acetic acid. For basic compounds (like some N-heterocycles), add ~0.5% triethylamine. This neutralizes active sites on the silica gel, leading to sharper bands. |
| Low Product Recovery | The compound is irreversibly adsorbed onto the silica gel or the column was overloaded. | Solution: Ensure the crude material is pre-adsorbed onto a small amount of silica ("dry loading") rather than being dissolved in a strong solvent for loading. This leads to a much tighter initial band. Also, a general rule is to use a silica-to-crude-material mass ratio of at least 50:1. |
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., Hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small portion of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity by slowly adding more of the polar solvent (e.g., increasing the percentage of Ethyl Acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Guide 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but finding the right solvent is critical. An ideal solvent will dissolve the compound poorly at low temperatures but completely at high temperatures.
Caption: Troubleshooting common issues encountered during recrystallization.
-
Solvent Screening: In small test tubes, test the solubility of your chromatographed product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like toluene/ethanol[4]). Find a solvent that requires heating to fully dissolve the solid.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the solid until it is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Summary of Analytical Data
The following table provides exemplary TLC data for guiding purification. Actual Rf values may vary based on specific TLC plate manufacturers, chamber saturation, and temperature.
| Compound | Exemplary TLC System | Expected Rf (Approx.) | Notes |
| 2,3-Dichloroquinoxaline (Starting Material) | 8:2 Hexane:Ethyl Acetate | 0.70 | Relatively non-polar. |
| This compound (Product) | 8:2 Hexane:Ethyl Acetate | 0.55 | Target compound. |
| 2,3-Bis[(4-methoxyphenyl)thio]quinoxaline (By-product) | 8:2 Hexane:Ethyl Acetate | 0.40 | Less polar than the product but larger. |
| 2-Hydroxy-3-[(4-methoxyphenyl)thio]quinoxaline (By-product) | 8:2 Hexane:Ethyl Acetate | 0.15 | The hydroxyl group significantly increases polarity, causing it to stick to silica. |
References
-
Zarghi, A., et al. (2007). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 12(9), 2199-2207. [Link]
-
Al-Suod, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4849. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Sain, A., et al. (2020). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 59B(3), 459-464. [Link]
-
Hassan, A. A., et al. (2003). Synthesis and Chemical Behavior of 2-Chloro-3-(2''-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(1), 127-138. [Link]
-
Crundwell, G., & Stacy, L. (2008). 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2184. [Link]
-
Bhattacharjee, A., et al. (2008). 2-Chloroquinoxaline. Acta Crystallographica Section E: Crystallographic Communications, E65. [Link]
-
Glund, K., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(15), 3522-3527. [Link]
-
Zejc, A., & Pawlowski, M. (2000). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 57(2), 109-113. [Link]
-
Singh, P., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 234-239. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1205. [Link]
-
Chaskar, A. C., et al. (2013). PDTC - CATALYZED ONE-POT TWO-COMPONENT SYNTHESIS OF SUBSTITUTED-QUINOXALINES. Rasayan Journal of Chemistry, 6(1), 58-62. [Link]
-
Wang, J., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Journal of AOAC International, 104(5), 1361-1368. [Link]
-
Kumar, A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Journal of Chemistry, 2022, 1-13. [Link]
Sources
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- 3. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Products in 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloroquinoxaline and 4-methoxythiophenol. While this synthesis is a robust method for creating valuable thioether-linked quinoxaline scaffolds, the formation of undesired side products can complicate purification and reduce yields.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the most common challenges encountered during this synthesis. We will explore the causality behind the formation of these impurities and provide validated protocols to mitigate them, ensuring the integrity and efficiency of your experimental work.
The Target Reaction: A Mechanistic Overview
The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the C2 and C3 positions towards nucleophilic attack.[1][2] The thiolate anion, generated from 4-methoxythiophenol and a suitable base, attacks one of the chloro-substituted carbons, forming a negatively charged Meisenheimer intermediate, which is stabilized by the heterocyclic ring.[2][3] Subsequent expulsion of the chloride ion restores aromaticity and yields the desired mono-substituted product.
Caption: The SNAr pathway for the target synthesis.
Troubleshooting Guide & Frequently Asked Questions
This section addresses the most common impurities and experimental setbacks.
Q1: My primary impurity is the di-substituted product, 2,3-bis[(4-methoxyphenyl)thio]quinoxaline. How can I minimize its formation?
A1: This is the most prevalent side product. It forms because the desired mono-substituted product, this compound, is itself an activated electrophile that can undergo a second SNAr reaction with another equivalent of the 4-methoxythiophenol nucleophile. The key to preventing this is to manipulate the reaction kinetics to strongly favor the first substitution over the second.
Causality: The second substitution reaction generally has a higher activation energy than the first because the electron-donating thioether group slightly deactivates the quinoxaline ring compared to the second chlorine atom. However, with excessive nucleophile concentration, high temperatures, or long reaction times, this second reaction will inevitably proceed.[4]
Solutions:
-
Control Stoichiometry: This is the most critical factor. Use a slight excess of the electrophile, 2,3-dichloroquinoxaline (DCQX). A molar ratio of 1.1 to 1.2 equivalents of DCQX to 1.0 equivalent of 4-methoxythiophenol is a good starting point. This ensures the nucleophile is the limiting reagent and is consumed before significant di-substitution can occur.[4]
-
Lower the Reaction Temperature: Running the reaction at a reduced temperature (e.g., 0 °C or room temperature) will provide enough energy for the first, faster reaction to proceed while making it more difficult to overcome the higher activation energy of the second substitution. Reactions with highly reactive aliphatic amines often proceed smoothly at moderate temperatures, but less nucleophilic thiols benefit from stricter temperature control.[5]
-
Monitor Reaction Time Diligently: The formation of the di-substituted product increases with time. Monitor the reaction's progress every 15-30 minutes using Thin-Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting 4-methoxythiophenol is no longer visible, even if some DCQX remains.
-
Slow Addition of the Nucleophile: Instead of adding all reagents at once, slowly add a solution of the 4-methoxythiophenol and base to the solution of 2,3-dichloroquinoxaline over 1-2 hours using a syringe pump. This maintains a low instantaneous concentration of the nucleophile, further favoring mono-substitution.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 - 1.2 eq. of 2,3-dichloroquinoxaline | Ensures the nucleophile is the limiting reagent.[4] |
| Temperature | 0 °C to Room Temperature | Disfavors the second substitution which has a higher activation energy. |
| Reaction Time | Monitor closely via TLC/LC-MS | Quench when the nucleophile is consumed to prevent over-reaction. |
| Addition Method | Slow addition of nucleophile | Maintains a low nucleophile concentration, favoring mono-substitution. |
Q2: I am seeing a significant amount of unreacted 2,3-dichloroquinoxaline in my final product mixture. What is causing this?
A2: This issue typically points to insufficient reactivity or incorrect stoichiometry.
Causality: The SNAr reaction requires the successful generation of the thiolate nucleophile and conditions that allow it to react with the electrophile.
Solutions:
-
Verify Reagent Stoichiometry and Quality: Double-check your calculations. Ensure that you have at least a 1:1 molar ratio of the nucleophile to the electrophile (or as per the optimized ratio from Q1). Crucially, check the quality of your 4-methoxythiophenol. Thiols can oxidize over time to form disulfides, reducing the amount of active nucleophile. Use freshly purchased or purified thiol if possible.
-
Choice and Amount of Base: A base is required to deprotonate the thiol and form the more potent thiolate nucleophile. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium hydride (NaH). Ensure you are using at least one equivalent of the base. For solid bases like K₂CO₃, ensure the reaction is stirred vigorously to facilitate the reaction, which occurs at the solid-liquid interface. The choice of solvent is also key; polar aprotic solvents like THF, acetonitrile, or DMF are often preferred as they can stabilize charged intermediates.[6]
-
Increase Temperature (Cautiously): If the reaction is clean but slow at room temperature (i.e., no side products are forming, just starting material remains), you can gently warm the reaction to 40-50 °C. Monitor carefully, as higher temperatures will also accelerate the formation of the di-substituted product (see Q1).
Q3: An impurity with a mass of 276.4 g/mol , corresponding to bis(4-methoxyphenyl) disulfide, is present. Why is this forming?
A3: This side product is the result of the oxidative coupling of your nucleophile, 4-methoxythiophenol.
Causality: Thiols (R-SH) are susceptible to oxidation, especially in the presence of atmospheric oxygen, which can couple two molecules to form a disulfide (R-S-S-R). This process can be accelerated by the presence of a base and trace metal impurities.
Solutions:
-
Inert Atmosphere: The most effective solution is to perform the reaction under an inert atmosphere. Before adding reagents, degas your solvent by bubbling nitrogen or argon through it for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use Fresh Reagents: As mentioned in A2, older bottles of thiols may already contain significant amounts of disulfide. Use a fresh bottle or purify the thiol via distillation before use.
Caption: Key reaction pathways leading to the desired product and common side products.
Q4: I have an impurity with a mass suggesting a hydroxyl group has replaced one of the chlorines. What is this and how can I prevent it?
A4: You are likely observing the formation of either 3-chloroquinoxalin-2(1H)-one or 3-[(4-methoxyphenyl)thio]quinoxalin-2(1H)-one.
Causality: This occurs when water, acting as a nucleophile, attacks the activated quinoxaline ring. This hydrolysis can happen either to the starting 2,3-dichloroquinoxaline or to your desired mono-substituted product if the reaction is run in the presence of moisture, particularly at elevated temperatures.
Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly oven- or flame-dried before use. Use anhydrous grade solvents. If your base is hygroscopic (e.g., K₂CO₃), dry it in an oven before use.
-
Inert Atmosphere: Working under a dry, inert atmosphere (as described in A3) will also prevent atmospheric moisture from entering the reaction.
Analytical and Purification Protocols
Protocol 1: In-Process Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol allows for the real-time tracking of reagent consumption and product formation, which is critical for quenching the reaction at the optimal time.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A good starting mobile phase is 15-20% Ethyl Acetate in Hexane. Adjust the polarity as needed to achieve good separation.
-
Spotting: On the baseline of the TLC plate, spot:
-
L: A co-spot of pure 2,3-dichloroquinoxaline (SM) and 4-methoxythiophenol (Nuc).
-
M: The reaction mixture (quench a tiny aliquot with a drop of water and extract with ethyl acetate before spotting).
-
R: A spot of pure 2,3-dichloroquinoxaline (SM).
-
-
Development & Visualization: Develop the plate in the chosen solvent system. Visualize under UV light (254 nm).
-
Expected Rf Values:
-
2,3-dichloroquinoxaline (SM): Highest Rf (least polar).
-
2,3-bis[(4-methoxyphenyl)thio]quinoxaline (Di-substituted): High-mid Rf.
-
This compound (Product): Mid Rf.
-
4-methoxythiophenol (Nuc): Lowest Rf (most polar).
-
-
-
Analysis: The reaction is complete when the nucleophile spot in the reaction mixture lane (M) has disappeared. Quench the reaction at this point to minimize di-substitution.
Protocol 2: Purification by Flash Column Chromatography
This is the standard method for isolating the desired product from starting materials and side products.[7]
-
Sample Preparation: After workup, concentrate the crude product in vacuo. Adsorb the crude oil/solid onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture of lower polarity than your elution solvent (e.g., 5% Ethyl Acetate in Hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane.
-
Start with a low polarity solvent (e.g., 5% EtOAc/Hexane) to elute the non-polar unreacted 2,3-dichloroquinoxaline and any disulfide impurity.
-
Gradually increase the polarity (e.g., to 10-15% EtOAc/Hexane) to elute the desired product, this compound.
-
The more polar di-substituted product and any hydrolysis products will elute last, at higher solvent polarities.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.[8]
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2009). Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. ResearchGate.
-
Sain, A., & Sharma, P. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 61B, 439-444.
-
Navarrete-Vázquez, G., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Bioinorganic Chemistry and Applications, 2014, 895924.
-
Bhattacharjee, A., et al. (2008). 2-Chloroquinoxaline. Acta Crystallographica Section E, 65(3), o571.
-
Crundwell, G., & Stacy, L. M. (2010). 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. Acta Crystallographica Section E, 66(8), o2184.
-
Dawood, K. M., Farag, A. M., & Kandeel, Z. E.-S. (2005). The synthesis of 2-arylquinoxaline derivatives. ResearchGate.
-
da Silva, G. V. J., & de Souza, R. O. M. A. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(7), 1155-1178.
-
da Silva, G. V. J., & de Souza, R. O. M. A. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ResearchGate.
-
BenchChem. (2025). How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. BenchChem Technical Support.
-
Long, T. E., et al. (2018). Activities of Quinoxaline, Nitroquinoxaline, and[9][10][11]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 62(12), e01420-18.
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
-
Liu, T., et al. (2019). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. Angewandte Chemie International Edition, 58(24), 8119-8123.
-
Kumar, G. S., & Reddy, Y. T. (2018). PDTC - CATALYZED ONE-POT TWO-COMPONENT SYNTHESIS OF SUBSTITUTED-QUINOXALINES. Rasayan Journal of Chemistry, 11(2), 615-620.
-
Torres, E., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 199.
-
Fun, H.-K., et al. (2007). 2,3-Bis(4-chlorophenyl)quinoxaline. Acta Crystallographica Section E, 63(5), o2361.
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
-
Ishida, M., et al. (2018). Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes. Molecules, 23(11), 2993.
-
Pinto, D. C. G. A., & Silva, A. M. S. (2017). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry.
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline in aqueous solutions
Introduction
Welcome to the technical support center for 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel quinoxaline derivative. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and field-proven insights to ensure the stability and integrity of your experiments. This document is structured in a question-and-answer format to directly address potential stability issues you may encounter when working with this compound in aqueous solutions.
The quinoxaline scaffold is a critical pharmacophore in medicinal chemistry, known for its diverse biological activities.[1] However, the introduction of a reactive 2-chloro group and a potentially labile thioether linkage necessitates a thorough understanding of the compound's stability profile, particularly in the aqueous environments common to biological assays and formulation development. This guide will walk you through potential degradation pathways, provide troubleshooting advice for unexpected experimental results, and offer detailed protocols for conducting your own stability assessments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My compound seems to be losing potency in my aqueous-based assay over time. What could be the cause?
Answer: Loss of potency in aqueous solutions is a common indicator of compound instability. For this compound, there are two primary chemical moieties susceptible to degradation in an aqueous environment: the 2-chloro substituent on the quinoxaline ring and the thioether linkage.
-
Hydrolysis of the 2-Chloro Group: The chloro group at the 2-position of the quinoxaline ring is electron-deficient and can be susceptible to nucleophilic substitution by water (hydrolysis), especially under non-neutral pH conditions. This would lead to the formation of 2-hydroxy-3-[(4-methoxyphenyl)thio]quinoxaline, a new compound with likely different biological activity and physicochemical properties.
-
Oxidation of the Thioether Linkage: Thioethers are known to be susceptible to oxidation, which can occur in the presence of dissolved oxygen in your aqueous buffer. This oxidation can lead to the formation of a sulfoxide and subsequently a sulfone. These oxidized species will have different polarities and conformations, which can significantly impact their binding to a biological target.
To investigate this, it is crucial to analyze your sample over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]
FAQ 2: I'm observing the appearance of new, more polar peaks in my HPLC analysis of a stock solution. What are these likely to be?
Answer: The appearance of more polar peaks is a strong indication of degradation. Based on the structure of this compound, the likely degradation products would be:
-
2-hydroxy-3-[(4-methoxyphenyl)thio]quinoxaline: The replacement of the chloro group with a hydroxyl group will increase the polarity of the molecule.
-
2-Chloro-3-[(4-methoxyphenyl)sulfinyl]quinoxaline (Sulfoxide): The introduction of a sulfoxide group will significantly increase the polarity compared to the parent thioether.
-
2-Chloro-3-[(4-methoxyphenyl)sulfonyl]quinoxaline (Sulfone): Further oxidation to the sulfone will result in an even more polar compound.
The following diagram illustrates the potential primary degradation pathways:
Caption: Potential Degradation Pathways.
To confirm the identity of these new peaks, a forced degradation study followed by characterization using mass spectrometry (MS) is recommended.[3]
FAQ 3: How does pH affect the stability of my compound in solution?
Answer: The pH of your aqueous solution is a critical factor that can significantly influence the rate of degradation.
-
Acidic Conditions (pH < 6): In acidic conditions, the hydrolysis of the 2-chloro group may be accelerated.
-
Neutral Conditions (pH 6-8): While generally considered milder, oxidation of the thioether can still occur, and baseline hydrolysis may be observed over extended periods.
-
Alkaline Conditions (pH > 8): Basic conditions can also promote the hydrolysis of the 2-chloro group. Additionally, the thioether may be susceptible to other degradation pathways in strongly alkaline solutions.[4]
It is crucial to determine the pH stability profile of the compound to identify the optimal pH range for its storage and use in assays. A systematic study where the compound is incubated in buffers of varying pH and analyzed at different time points is essential.
FAQ 4: Should I be concerned about the photostability of this compound?
Answer: Yes, photostability is a potential concern for quinoxaline derivatives.[5] The extended aromatic system can absorb UV and visible light, which can lead to photochemical degradation. This is particularly important if your experimental setup involves exposure to ambient light for prolonged periods or if you are using techniques that involve UV detection.
To mitigate photodegradation, it is recommended to:
-
Work with the compound in amber vials or under low-light conditions.
-
Store stock solutions and experimental samples protected from light.
-
If photodegradation is suspected, a photostability study should be conducted by exposing the compound to a controlled light source and monitoring for degradation.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect approach to troubleshooting common issues.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Inconsistent assay results between experiments. | 1. Degradation of stock solution: The compound may be degrading in the solvent it is stored in. 2. In-assay instability: The compound may be unstable under the specific pH, temperature, or light conditions of your assay. | 1. Prepare fresh stock solutions for each experiment. 2. Perform a time-course experiment to assess compound stability under your exact assay conditions. Analyze samples by HPLC at the beginning and end of the assay duration. |
| Precipitation of the compound from aqueous buffer. | 1. Poor aqueous solubility: The compound may have limited solubility in your chosen buffer. 2. Degradation to a less soluble product: A degradation product may be less soluble than the parent compound. | 1. Determine the aqueous solubility of the compound. Consider the use of co-solvents (e.g., DMSO, ethanol) if compatible with your assay, but be mindful that co-solvents can also affect stability. 2. Analyze the precipitate by HPLC to determine if it is the parent compound or a degradant. |
| Color change observed in the solution. | 1. Oxidation or photodegradation: These processes can sometimes lead to the formation of colored byproducts. | 1. Immediately analyze the solution by UV-Vis spectroscopy to check for changes in the absorption spectrum. 2. Analyze by HPLC-MS to identify any new, potentially colored species. 3. Take precautions to protect the solution from light and consider de-gassing buffers to remove dissolved oxygen. |
Experimental Protocols: A Practical Guide to Stability Assessment
To empower you to proactively assess the stability of this compound, we provide the following detailed protocols for a forced degradation study and the development of a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.[6]
Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products for the development of a stability-indicating analytical method.
Workflow:
Caption: Forced Degradation Study Workflow.
Step-by-Step Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for several hours. Take samples at various time points.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for several hours. Take samples at various time points.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor over time.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose an aliquot of the stock solution to a photostability chamber with controlled UV and visible light exposure.
-
Analysis: Analyze all samples, including a control (unstressed) sample, using an HPLC system equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS). This will allow for the separation of the parent compound from its degradation products and provide mass information for their identification.[7]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound and the increase in the concentration of its degradation products.[8][9]
Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products generated during the forced degradation study.
Key Parameters for Method Development:
| Parameter | Starting Conditions | Rationale for Optimization |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column is a good starting point for moderately polar compounds. The separation can be optimized by testing different C18 phases or other stationary phases (e.g., Phenyl-Hexyl). |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is typically required to separate compounds with a range of polarities.[2] The gradient profile (slope and duration) should be optimized to achieve baseline separation of all peaks. The pH of the aqueous phase can be adjusted to improve peak shape and selectivity. |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize resolution and analysis time. |
| Detection Wavelength | Determined from the UV spectrum of the parent compound (e.g., λmax) | A Diode Array Detector (DAD) should be used to monitor at multiple wavelengths and to check for peak purity. |
| Injection Volume | 10 µL | Can be adjusted to optimize sensitivity. |
Method Development Workflow:
-
Initial Screening: Analyze the stressed samples from the forced degradation study using a generic gradient method.
-
Optimization: Based on the initial chromatograms, adjust the mobile phase composition, gradient, and pH to improve the separation of co-eluting peaks.
-
Peak Purity Analysis: Use the DAD to assess the purity of the parent peak in the presence of its degradation products.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
References
- Obafemi, C. A., & Pfleiderer, W. (2006). Synthesis of 2-Chloro-3-(2-naphthyloxy)quinoxaline. Molbank, 2006(4), M510.
- Thiele, C., & Rehahn, M. (2016). Exploration of the Photodegradation of Naphtho[2,3-g]quinoxalines and Pyrazino[2,3-b]phenazines. Chemistry – A European Journal, 22(15), 5412–5419.
- Alfadil, A., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS ONE, 19(5), e0302927.
- Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66.
- Patel, Y., & Bhadani, N. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 10(11), 1-10.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery and Therapeutics, 10(1), 1-4.
- Gedefaw, D., et al. (2016). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications.
- Patel, K., & Patel, J. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 10-14.
- Eger, E. I., & Laster, M. J. (2000). Characterization of Thioether Compounds Formed From Alkaline Degradation Products of Enflurane. Anesthesia & Analgesia, 90(3), 661-665.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Lindqvist, C., et al. (2014). Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell. Journal of Materials Chemistry A, 2(28), 10946-10953.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6s), 15-23.
- Anjum, F., et al. (2021). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 14(10), 5601-5606.
- Kumar, A., et al. (2023). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences, 12(1), 1-10.
- Stepanova, E. V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7529.
- Gupta, A., et al. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry, 2013, 426983.
- Sharma, A., & Singh, S. (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts, 11(10), a473-a483.
- Khan, I., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomolecular Structure and Dynamics, 1-21.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Gholamyan, A., & Zahmatkesh, S. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 6(5), 1140-1144.
- Singh, P., & Kumar, V. (2022). Quinoxaline as Ubiquitous Structural Fragment: An Update on the Recent Development of its Green Synthetic Approaches. ChemistrySelect, 7(29), e202201391.
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- 4. Characterization of thioether compounds formed from alkaline degradation products of enflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Solubility of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline for Biological Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides a comprehensive, question-and-answer-based guide to address solubility challenges with 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental design. Poor solubility is a frequent hurdle in drug discovery, and the strategies outlined here are designed to help you generate reliable and reproducible biological data.
Part 1: Foundational FAQs - Your First Steps
This section addresses the most common initial questions and issues encountered when handling a novel, likely hydrophobic compound like this compound.
Q1: I've just received this compound. What are its likely solubility characteristics and where should I start?
A1: Based on its chemical structure, this compound is predicted to be poorly soluble in aqueous solutions. The large, rigid quinoxaline core, combined with the chloro and methoxyphenylthio substituents, contributes to a high degree of lipophilicity (hydrophobicity). Quinoxaline derivatives are a class of heterocyclic compounds often characterized by low water solubility.[1][2]
Your starting point should always be to create a high-concentration stock solution in a strong, biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its exceptional ability to dissolve a wide range of nonpolar and polar compounds.[3][4]
Q2: What is the correct procedure for preparing a DMSO stock solution?
A2: Preparing an accurate and stable stock solution is critical for all subsequent experiments. Rushing this step can lead to inaccurate concentration calculations and wasted compound.
-
Initial Test: Before dissolving the entire batch, test the solubility of a small, known amount of the compound. Aim for a high concentration, typically 10-50 mM. This helps you determine the upper limit of solubility in DMSO.
-
Gravimetric > Volumetric: Whenever possible, use the entire contents of the vial provided by the supplier and the exact weight from the certificate of analysis to calculate the required DMSO volume. This avoids errors from weighing small amounts of powder.
-
Assisted Dissolution: After adding the calculated volume of DMSO, ensure complete dissolution. This may require gentle warming (to 37°C), vortexing, and/or sonication. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption, as DMSO is hygroscopic.[3] Avoid repeated freeze-thaw cycles.
Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media or buffer. What is happening and how do I fix it?
A3: This is a classic and very common problem known as "fall-out" or precipitation upon dilution. It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but insoluble in the final aqueous environment of your assay. The DMSO concentration is simply too low in the final solution to keep the compound dissolved.
The Causality: When you add a small volume of your concentrated DMSO stock to a large volume of aqueous buffer, the solvent environment abruptly changes from organic to aqueous, causing the hydrophobic compound to crash out of solution.
Immediate Troubleshooting Steps:
-
Intermediate Dilutions: Do not dilute directly from a 100% DMSO stock into your final aqueous buffer. Perform one or more intermediate dilution steps in 100% DMSO first.[3] For example, to get a 10 µM final concentration from a 10 mM stock, first dilute 1:10 in DMSO (to 1 mM), then 1:10 again in DMSO (to 100 µM), and only then perform the final 1:10 dilution into the aqueous medium. This gradual reduction helps maintain solubility.
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Test a range of lower final concentrations to find the highest concentration that remains in solution.
-
Increase the Final DMSO Percentage: While keeping the final DMSO concentration low is ideal, sometimes increasing it slightly (e.g., from 0.1% to 0.5%) is necessary. Be sure to check the tolerance of your specific cell line or assay.[5]
Q4: What is the maximum concentration of DMSO I can safely use in my biological assay?
A4: This is a critical question, as high concentrations of DMSO are toxic to cells and can interfere with assay components.[3][6] There is no single answer, as tolerance is cell-line and assay-dependent.
| DMSO Concentration | General Cellular Effects & Recommendations |
| < 0.1% | Considered universally safe for almost all cell types and assays.[5] The ideal target for sensitive primary cells. |
| 0.1% - 0.5% | Generally well-tolerated by most robust, immortalized cell lines. This is a very common working range in drug discovery.[5] |
| 0.5% - 1.0% | May induce stress, differentiation, or other off-target effects in some cell lines. Can be used, but requires rigorous validation.[7][8] |
| > 1.0% | Significant cytotoxicity is likely.[6] This concentration range should be avoided unless absolutely necessary and with extensive controls. |
Self-Validating System (Mandatory Control): Always include a "vehicle control" in your experiments. This control contains the same final concentration of DMSO (or any other solvent system) as your test compound but without the compound itself. This allows you to subtract any effects caused by the solvent alone.
Part 2: Advanced Solubilization Strategies & Workflow
If the foundational approaches are insufficient, you must employ more advanced strategies. The choice of method depends heavily on the experimental context, particularly the required concentration and whether the assay is in vitro or in vivo.
Solubility Enhancement Workflow
The following diagram outlines a logical progression for tackling difficult solubility challenges.
Caption: Decision workflow for selecting an appropriate solubility enhancement strategy.
Q5: Can I use pH to increase the solubility of this compound?
A5: Yes, this is a very powerful technique for nitrogen-containing heterocyles like quinoxaline.[9]
The Causality: The quinoxaline ring contains two nitrogen atoms which are weakly basic.[10][11] In a solution with a pH below the compound's pKa (the pH at which it is 50% ionized), the nitrogen atoms will become protonated. This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility.
How to Proceed:
-
Determine a pH-Solubility Profile: Use the protocol provided in Part 3 to test the compound's solubility across a range of pH values (e.g., from pH 2 to pH 8).
-
Check Compound Stability: It is crucial to ensure that the pH required for solubilization does not degrade the compound. After incubation at a low pH, neutralize the solution and use HPLC or LC-MS to confirm that the compound has not decomposed.
-
Assay Compatibility: Ensure your biological assay is compatible with the required pH. Many cell-based assays require a physiological pH of ~7.4. This method is often more suitable for biochemical assays (e.g., enzyme inhibition) where the buffer pH can be controlled.
Q6: What are co-solvents and how do I use them effectively?
A6: Co-solvents are water-miscible organic solvents that are added to the aqueous medium to increase its ability to dissolve lipophilic compounds. They work by reducing the polarity of the water, essentially making the solvent system more "organic-like."
Common Co-solvents for Biological Assays:
| Co-solvent | Properties & Use Cases | Typical Final Conc. Limit |
| Ethanol | Less potent than DMSO but often better tolerated by cells. Frequently used in combination with other excipients. | < 1% |
| PEG 400 (Polyethylene Glycol 400) | A low-toxicity polymer often used in both in vitro and in vivo formulations. | < 5% |
| Propylene Glycol | Similar to PEG 400, commonly used in pharmaceutical formulations. | < 5% |
| Glycerol | Increases viscosity, which can help create stable suspensions, but is a less effective solubilizer. | Variable |
How to Screen for Co-solvents: Use the protocol in Part 3 to systematically test different co-solvents and their concentrations. Remember that combinations of co-solvents (e.g., DMSO + PEG 400) can sometimes be more effective than a single one. Always run vehicle controls.[7]
Q7: When should I consider using cyclodextrins?
A7: Cyclodextrins are the next level of excipient to try when co-solvents are insufficient or cause unacceptable toxicity. They are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic interior and a hydrophilic exterior.[12]
The Causality: The hydrophobic "guest" molecule (your quinoxaline compound) partitions into the hydrophobic inner cavity of the cyclodextrin "host," forming an "inclusion complex."[13][14] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Commonly Used Cyclodextrins:
-
HP-β-CD (Hydroxypropyl-beta-cyclodextrin): Most commonly used due to its high water solubility and low toxicity.[14]
-
SBE-β-CD (Sulfobutylether-beta-cyclodextrin, Captisol®): Has a very high water solubility and is used in several FDA-approved formulations.
Q8: What about surfactants? When are they appropriate?
A8: Surfactants (surface-active agents) are generally considered after other methods have failed for in vitro assays, as they have a higher potential to interfere with biological systems (e.g., by disrupting cell membranes). They are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles.[15]
The Causality: Micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound gets entrapped in the hydrophobic core, and the hydrophilic shell allows the micelle to be solubilized in the aqueous medium.[16][17]
Common Surfactants:
-
Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20): Non-ionic surfactants commonly used in formulations.
-
Cremophor® EL: A potent solubilizer but associated with toxicity, used primarily in in vivo studies when necessary.[18]
Q9: My project is moving towards in vivo animal studies. What are my options?
A9: For in vivo testing, solubility and bioavailability are intrinsically linked. While some of the above methods (co-solvents, cyclodextrins, surfactants) can be used to create dosing vehicles, more advanced formulation strategies are often required for poorly behaved compounds. These typically require specialized expertise.
-
Liposomes: The drug is encapsulated within a lipid bilayer vesicle. Hydrophobic drugs like yours are incorporated into the lipid bilayer itself.[19][20][21] This can alter the drug's pharmacokinetics and biodistribution.
-
Nanoparticles: The drug is formulated into solid particles at the nanometer scale.[22] This dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and bioavailability.[23][24]
-
Amorphous Solid Dispersions: The crystalline (highly stable, low solubility) form of the drug is converted into a higher-energy, amorphous (disordered) state by dispersing it in a polymer matrix. This amorphous form is much more soluble.[25]
Part 3: Experimental Protocols
Protocol 1: Preparation and Serial Dilution of a DMSO Stock Solution
Objective: To prepare an accurate 10 mM stock solution and perform serial dilutions to avoid precipitation.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or HPLC vials
-
Vortex mixer, sonicator bath
Procedure:
-
Calculation: Obtain the exact mass of the compound (m) and its molecular weight (MW) from the certificate of analysis. Calculate the volume (V) of DMSO needed: V (L) = [m (g) / MW ( g/mol )] / 0.010 (mol/L).
-
Dissolution: Add the calculated volume of DMSO directly to the supplier's vial. Cap tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particles. If present, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C. Repeat until a clear solution is obtained.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile tubes. Store at -20°C or -80°C.
-
Serial Dilution for Assay: a. Thaw one aliquot of the 10 mM stock. b. Prepare a 1 mM intermediate stock: 5 µL of 10 mM stock + 45 µL of 100% DMSO. c. Prepare a 100 µM intermediate stock: 5 µL of 1 mM stock + 45 µL of 100% DMSO. d. Prepare the final working solution (e.g., for a 10 µM final concentration in 100 µL well volume with 0.5% DMSO): Add 0.5 µL of the 100 µM stock to 99.5 µL of your aqueous assay buffer/media. (Note: This step is often done using a multi-channel pipette into a 96-well plate containing the buffer/media).
Protocol 2: Determining a pH-Solubility Profile
Objective: To assess the effect of pH on the kinetic solubility of the compound.
Materials:
-
10 mM DMSO stock of the compound
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
96-well filter plate (e.g., 0.45 µm PVDF) and matching collection plate
-
Plate reader capable of UV-Vis absorbance measurements
Procedure:
-
Plate Setup: Add 99 µL of each buffer (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) to different wells of the 96-well filter plate.
-
Compound Addition: Add 1 µL of the 10 mM DMSO stock to each well (final concentration = 100 µM, 1% DMSO). Pipette vigorously to mix.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow the solution to reach equilibrium.
-
Filtration: Place the filter plate on top of a clean collection plate. Centrifuge to force the liquid through the filter, separating any precipitated compound from the dissolved fraction.
-
Quantification: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax. Higher absorbance corresponds to higher solubility.
-
Analysis: Plot absorbance (solubility) versus pH to generate the pH-solubility profile.
References
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Mishra, A., & Pardasani, P. (2012). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. NIScPR. [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE. [Link]
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Carneiro, S. B., et al. (2019). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI. [Link]
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Ahmad, I. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io. [Link]
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CD Bioparticles. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. [Link]
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Gao, L., et al. (2013). Developing nanoparticle formulations of poorly soluble drugs. ResearchGate. [Link]
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Saame, J., et al. (2021). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. [Link]
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Jaso, A., et al. (2020). Biological activity of quinoxaline derivatives. ResearchGate. [Link]
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Santos, C. I., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. PMC - NIH. [Link]
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Gao, L., et al. (2013). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs. PMC - NIH. [Link]
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Saame, J., et al. (2021). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
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ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
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Reddit. (2024). Making stock solution in DMSO: how to automate. Reddit. [Link]
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Sharma, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]
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ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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Yathirajan, H. S., et al. (2007). 2-Chloro-3-methyl-quinoxaline. IDR@NITK. [Link]
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Uhl, P., et al. (2014). Liposome formulations of hydrophobic drugs. PubMed. [Link]
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ResearchGate. (2025). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. ResearchGate. [Link]
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Ahmad, I., et al. (2023). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. protocols.io. [Link]
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Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. [Link]
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Synthesis and biological activity of quinoxaline derivatives. (2024). ResearchGate. [Link]
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Vo, C. L. N., et al. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Kandar, S., et al. (2014). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - PubMed Central - NIH. [Link]
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ResearchGate. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. [Link]
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Ciriminna, R., et al. (2022). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
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Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. NIH. [Link]
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Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
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Fenyvesi, É., et al. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. [Link]
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Kumar, S., & Bhargava, D. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology. [Link]
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Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. PMC - PubMed Central. [Link]
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Creative Biolabs. (n.d.). Liposome Encapsulated Small Molecule Development Service. Creative Biolabs. [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Bentham Science. [Link]
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PCCA. (2022). The Role of Surfactants in Compounded Preparation. THE PCCA BLOG. [Link]
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LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
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ACS Publications. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]
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Dove Medical Press. (2024). Nanotechnology & Poorly Soluble Drugs. DDDT. [Link]
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Asati, V., et al. (2016). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. [Link]
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Fun, H. K., et al. (2008). 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. PubMed Central. [Link]
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Validation & Comparative
Validating the Mechanism of Action for 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline: A Comparative Guide to Kinase Inhibition
Introduction: Unveiling the Therapeutic Promise of a Novel Quinoxaline Scaffold
The quinoxaline core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The subject of this guide, 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline, is a novel synthetic compound emerging from this promising class. While its definitive mechanism of action is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a compelling hypothesis: the compound may exert its therapeutic effects through the targeted inhibition of key protein kinases involved in cancer progression.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate this proposed mechanism of action. We will delve into the scientific rationale behind this hypothesis, present detailed experimental protocols for its validation, and objectively compare its potential performance against established kinase inhibitors. Our approach is grounded in the principles of scientific integrity, providing a self-validating system of inquiry to rigorously assess the therapeutic potential of this novel quinoxaline derivative.
The Proposed Mechanism: Targeting Key Regulators of Angiogenesis and Cell Growth
Many quinoxaline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways that, when dysregulated, can lead to cancer.[3][4] Based on this precedent, we propose that this compound functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 can stifle a tumor's blood supply, leading to starvation and regression.[6]
-
EGFR: A receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[7] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
The proposed inhibitory action of this compound on these two key kinases forms the basis of our validation strategy.
Caption: Proposed mechanism of action for this compound.
Comparative Framework: Benchmarking Against Established Kinase Inhibitors
To provide a meaningful context for the experimental validation, we will compare the performance of this compound against two well-established and clinically relevant kinase inhibitors:
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of several cancers, with known potent activity against VEGFR-2.[8][9]
-
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[10]
By including these compounds as positive controls in our assays, we can directly benchmark the potency and efficacy of our test compound.
| Compound | Primary Target(s) | Reported IC50 (VEGFR-2) | Reported IC50 (EGFR) |
| Sorafenib | VEGFR-2, PDGFR, RAF kinases | ~90 nM[6][8] | Inactive |
| Erlotinib | EGFR | Inactive | ~2 nM |
| This compound | Proposed: VEGFR-2, EGFR | To be determined | To be determined |
Table 1: Comparator kinase inhibitors and their reported potencies.
Experimental Validation Workflow: A Step-by-Step Guide
The following experimental workflow is designed to systematically validate the proposed mechanism of action. Each step is crucial for building a comprehensive understanding of the compound's biological activity.
Caption: A streamlined workflow for validating the proposed mechanism of action.
Step 1: Direct Target Engagement - In Vitro Kinase Assays
The initial and most critical step is to determine if this compound directly inhibits the enzymatic activity of VEGFR-2 and EGFR. Commercially available kinase assay kits provide a robust and high-throughput method for this purpose.[1][7][11][12][13][14][15]
Objective: To quantify the in vitro inhibitory potency (IC50) of the test compound against VEGFR-2 and EGFR.
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, Sorafenib, and Erlotinib in 100% DMSO.
-
Reconstitute recombinant human VEGFR-2 and EGFR enzymes, ATP, and kinase-specific substrates according to the manufacturer's protocol (e.g., BPS Bioscience Cat. No. 79796 for VEGFR2, Cat. No. 40355 for EGFR).[1][11][12][14]
-
Prepare a serial dilution of the test compound and comparator drugs in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction:
-
In a 96-well white plate, add 5 µL of the diluted compounds.
-
Add 20 µL of a master mix containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add 50 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Step 2: Cellular Efficacy - Cell Proliferation Assays
Following the confirmation of direct kinase inhibition, the next logical step is to assess the compound's effect on the proliferation of cancer cells that are known to be dependent on VEGFR-2 or EGFR signaling. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[16][17][18]
Objective: To determine the anti-proliferative activity (GI50) of the test compound in relevant cancer cell lines.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture and Seeding:
-
Culture human umbilical vein endothelial cells (HUVECs) for VEGFR-2 dependent proliferation and A431 (human epidermoid carcinoma) cells for EGFR-dependent proliferation in their respective recommended media.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, Sorafenib (for HUVECs), and Erlotinib (for A431 cells) for 72 hours. Include a DMSO-only control.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[16]
-
-
Formazan Solubilization:
-
Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Incubate the plate in the dark at room temperature for 2-4 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Step 3: Elucidating the Mode of Cell Death - Apoptosis Assays
Inhibition of critical survival pathways, such as those mediated by VEGFR-2 and EGFR, is expected to induce programmed cell death, or apoptosis. The Annexin V staining assay is a standard method to detect one of the earliest events in apoptosis—the externalization of phosphatidylserine.[19][20][21][22]
Objective: To determine if the anti-proliferative effects of the test compound are mediated by the induction of apoptosis.
Experimental Protocol: Annexin V-FITC Apoptosis Assay with Propidium Iodide
-
Cell Treatment:
-
Seed and treat the selected cancer cell lines (e.g., A431) with the test compound and a positive control (e.g., Erlotinib) at their respective GI50 concentrations for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including both adherent and floating populations) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[22]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) will identify apoptotic cells, while PI will stain late apoptotic and necrotic cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
-
Compare the percentage of apoptotic cells in the treated samples to the DMSO control.
-
Conclusion and Future Directions
The successful execution of this experimental workflow will provide a robust validation of the proposed mechanism of action for this compound as a VEGFR-2 and EGFR inhibitor. The data generated will not only elucidate its therapeutic potential but also guide future lead optimization efforts. Positive results from these assays would warrant further investigation into its broader kinase selectivity profile, in vivo efficacy in preclinical cancer models, and pharmacokinetic and toxicological properties. This systematic and comparative approach ensures a high degree of scientific rigor, paving the way for the potential development of a novel and effective anticancer agent.
References
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- Abdel-Maksoud, M. S., et al. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 11(36), 22185-22203.
- Abou-Seri, S. M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460.
- Chen, Y., et al. (2018). Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation. Journal of Molecular Graphics and Modelling, 80, 226-236.
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
- El-Serag, H. B. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology, 11(21s), 3-6.
- El-Sayed, N. A. E., et al. (2022). New quinoxaline-2(1H)
- Rungrotmongkol, T., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(13), 4059.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Al-Ghorbani, M., et al. (2022). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1148-1163.
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
- El-Adl, K., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Molecular Structure, 1242, 130722.
-
Al-Said, M. S., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][11][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1163-1178.
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
- El-Damasy, A. K., et al. (2020). Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1355.
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
- Kim, H. J., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(12), 6144-6151.
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
- Alsaif, N. A., et al. (2022). Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies. Archiv der Pharmazie, 355(2), 2100341.
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Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
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Al-Said, M. S., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][11][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1163–1178.
- Ghorab, M. M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 27(13), 3998.
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BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out for their diverse biological activities and applications. Among these, 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline is a key intermediate for the synthesis of various bioactive molecules. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering in-depth technical insights and experimental data to inform your research and development endeavors.
Introduction to this compound
Quinoxalines, or benzopyrazines, are nitrogen-containing heterocyclic compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The title compound, with its reactive chloro and thioether moieties, serves as a versatile building block for further molecular elaboration, making its efficient and scalable synthesis a topic of significant interest.
Synthetic Strategies: A Tale of Two Routes
The synthesis of this compound is predominantly approached through a two-step sequence commencing with the formation of a key precursor, 2,3-dichloroquinoxaline. This guide will dissect two common methodologies for the initial chlorination step, followed by a detailed examination of the subsequent nucleophilic aromatic substitution (SNAr) reaction.
Route 1: Chlorination of Quinoxaline-2,3(1H,4H)-dione with Phosphorus Oxychloride (POCl₃)
A well-established and robust method for the synthesis of 2,3-dichloroquinoxaline involves the chlorination of the readily available quinoxaline-2,3(1H,4H)-dione using phosphorus oxychloride.
Reaction Scheme:
Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent, effectively converting the hydroxyl groups of the quinoxaline-2,3-dione tautomer into chlorides. The reaction is typically carried out at reflux to ensure complete conversion. The excess POCl₃ is conveniently removed by distillation under vacuum, and the product is isolated by quenching the reaction mixture in ice water, which precipitates the solid 2,3-dichloroquinoxaline.
Experimental Protocol:
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.), phosphorus oxychloride (20 ml) was added. The mixture was then refluxed at 100 °C for 3 hours.[1] Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the excess POCl₃ was distilled off under vacuum. The reaction mass was then carefully quenched with ice-cold water, leading to the formation of an off-white semi-solid. This solid was filtered through a Buchner funnel under vacuum to yield 2,3-dichloroquinoxaline.
Route 2: Chlorination of Quinoxaline-2,3(1H,4H)-dione with Thionyl Chloride (SOCl₂)
An alternative and effective method for the chlorination of quinoxaline-2,3(1H,4H)-dione utilizes thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Reaction Scheme:
Causality Behind Experimental Choices: Thionyl chloride is another potent chlorinating agent. The addition of DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more reactive electrophile. This method can often be performed under milder conditions compared to the use of POCl₃. The workup involves pouring the reaction mixture over crushed ice, followed by extraction with an organic solvent.
Experimental Protocol:
A solution of quinoxaline-2,3-dione (0.8 g, 5 mmol) in dry methylene chloride (5 mL) was mixed with thionyl chloride (1.2 g, 10 mmol). N,N-dimethylformamide (0.5 mL) was added dropwise to the stirred reaction mixture. The reaction mixture was heated at 40 °C for 6 hours and then cooled. The mixture was poured over crushed ice with vigorous stirring. The product was extracted with methylene chloride, washed with sodium carbonate solution, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the crude product was purified by chromatography.
The Crucial Second Step: Nucleophilic Aromatic Substitution (SNAr)
With the key intermediate, 2,3-dichloroquinoxaline, in hand, the next and final step is the selective monosubstitution with 4-methoxybenzenethiol. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system.
Reaction Scheme:
Causality Behind Experimental Choices: The electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring activates the chloro substituents towards nucleophilic attack. The use of a base, such as potassium carbonate, is essential to deprotonate the thiol, forming the more nucleophilic thiolate anion. The reaction is typically carried out in a polar aprotic solvent like DMF, which facilitates the SNAr reaction. Controlling the stoichiometry and reaction temperature is crucial to favor the desired monosubstituted product and minimize the formation of the disubstituted byproduct. Thiolates are highly reactive nucleophiles, often allowing the reaction to proceed efficiently at room temperature.
Experimental Protocol for the Synthesis of this compound:
To a solution of 2,3-dichloroquinoxaline (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added. To this mixture, 4-methoxybenzenethiol (1.0 eq) is added, and the reaction is stirred at room temperature.[2] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice water to precipitate the crude product. The solid is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (POCl₃) | Route 2 (SOCl₂) | SNAr Step |
| Chlorinating Agent | Phosphorus oxychloride | Thionyl chloride | N/A |
| Catalyst | None | DMF | Base (e.g., K₂CO₃) |
| Reaction Temperature | 100 °C (Reflux) | 40 °C | Room Temperature |
| Reaction Time | ~3 hours | ~6 hours | Varies (monitor by TLC) |
| Work-up | Distillation and quenching | Quenching and extraction | Precipitation and filtration |
| Advantages | High yield, straightforward work-up | Milder reaction conditions | High selectivity with proper control |
| Disadvantages | High temperature, corrosive reagent | Longer reaction time, requires catalyst | Potential for disubstitution |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic workflows, the following diagrams illustrate the sequence of reactions.
Caption: Synthetic Route 1 via POCl₃ chlorination.
Caption: Synthetic Route 2 via SOCl₂ chlorination.
Conclusion and Recommendations
Both presented routes offer viable pathways for the synthesis of this compound. The choice between Route 1 (POCl₃) and Route 2 (SOCl₂) for the initial chlorination step will depend on the specific laboratory capabilities and safety considerations. Route 1 is faster but requires a higher temperature and handling of the highly corrosive phosphorus oxychloride. Route 2 operates under milder conditions but has a longer reaction time.
The subsequent SNAr reaction is a critical step where careful control of stoichiometry and temperature is paramount to maximize the yield of the desired monosubstituted product. For researchers aiming for high purity and yield, diligent monitoring of the reaction progress by TLC is strongly recommended to quench the reaction at the optimal time.
This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental setups and desired scale of production.
References
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A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline
In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. One such compound of interest is 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline, a molecule with potential significance in medicinal chemistry.[1][2] The choice of analytical methodology for its quantification is critical, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being two of the most powerful and commonly employed techniques.
This guide provides an in-depth comparison of HPLC and LC-MS methods for the analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons. The content herein is grounded in established scientific principles and adheres to regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10][11]
The Rationale for Method Selection: HPLC vs. LC-MS
The decision to employ either HPLC with ultraviolet (UV) detection or LC-MS is contingent on the specific requirements of the analysis. HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a workhorse for routine quality control, purity assessments, and content uniformity testing where the analyte is present at relatively high concentrations and the sample matrix is well-characterized.
On the other hand, LC-MS offers significantly higher sensitivity and selectivity.[12] The mass spectrometer's ability to distinguish compounds based on their mass-to-charge ratio (m/z) provides an orthogonal detection mechanism to UV absorbance, making it invaluable for the analysis of complex matrices, trace-level impurity profiling, and pharmacokinetic studies.[13][14][15][16]
This guide will first detail the validation of a hypothetical, yet scientifically plausible, HPLC-UV method and a corresponding LC-MS method for this compound. Subsequently, a cross-validation of these two methods will be presented to demonstrate their interchangeability under defined conditions, a critical step when transferring methods between laboratories or for different applications.[17][18]
Method Validation: Establishing Trust in Analytical Data
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[7] This is achieved by assessing a set of validation characteristics as defined in the ICH Q2(R1) guideline.[4][7]
Validation Parameters and Acceptance Criteria
| Validation Parameter | HPLC-UV Acceptance Criteria | LC-MS Acceptance Criteria | Rationale |
| Specificity | Peak purity index > 0.999; Baseline resolution from known impurities | No interfering peaks at the retention time of the analyte and internal standard (IS) | To ensure the signal is solely from the analyte of interest. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Demonstrates a proportional relationship between concentration and response over a defined range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85.0% - 115.0% | Closeness of the measured value to the true value. |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% | Intra-day ≤ 15.0%; Inter-day ≤ 15.0% | Measures the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | S/N ratio ≥ 10 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | % RSD of results ≤ 5.0% after minor variations in method parameters | Consistent performance under minor variations | Indicates the method's reliability during normal usage. |
Experimental Design and Hypothetical Data
For the purpose of this guide, we will consider the analysis of a drug substance containing this compound.
Hypothetical HPLC-UV Method Validation Data
Linearity
| Concentration (µg/mL) | Peak Area |
| 10 | 120500 |
| 25 | 301000 |
| 50 | 602500 |
| 100 | 1204000 |
| 150 | 1805500 |
| Result: y = 12030x + 200; r² = 0.9998 |
Accuracy and Precision
| Spiked Level | Concentration (µg/mL) | Intra-day Recovery (%) (n=6) | Intra-day RSD (%) | Inter-day Recovery (%) (n=6, 3 days) | Inter-day RSD (%) |
| Low | 25 | 99.5 | 1.2 | 99.8 | 1.5 |
| Mid | 100 | 100.2 | 0.8 | 100.5 | 1.1 |
| High | 150 | 101.1 | 0.6 | 100.9 | 0.9 |
Hypothetical LC-MS Method Validation Data
Linearity
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.255 |
| 20 | 1.010 |
| 50 | 2.520 |
| 100 | 5.050 |
| Result: y = 0.050x + 0.002; r² = 0.9992 |
Accuracy and Precision
| Spiked Level | Concentration (ng/mL) | Intra-day Recovery (%) (n=6) | Intra-day RSD (%) | Inter-day Recovery (%) (n=6, 3 days) | Inter-day RSD (%) |
| Low | 5 | 102.5 | 5.5 | 103.1 | 6.2 |
| Mid | 50 | 98.9 | 3.1 | 99.5 | 4.5 |
| High | 100 | 101.8 | 2.5 | 101.2 | 3.8 |
Experimental Protocols
HPLC-UV Method
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Prepare calibration standards by serial dilution to concentrations ranging from 10 to 150 µg/mL.
-
Prepare sample solutions by dissolving the drug substance in acetonitrile to a target concentration of 100 µg/mL.
LC-MS Method
1. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.9 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Analyte): m/z 327.1 -> 199.1 (Hypothetical)
-
MRM Transition (IS): m/z 331.1 -> 203.1 (Hypothetical, stable isotope labeled)
3. Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound and a stable isotope-labeled internal standard (IS) in acetonitrile.
-
Prepare calibration standards by serial dilution to concentrations ranging from 1 to 100 ng/mL, each containing a fixed concentration of the IS.
-
Prepare sample solutions by dissolving the drug substance in acetonitrile to a target concentration within the calibration range and adding the IS.
Cross-Validation: Bridging the Methodologies
Cross-validation is performed to ensure that two different analytical methods provide comparable results.[19][20] This is crucial when, for instance, a robust HPLC-UV method is used for routine release testing, while a more sensitive LC-MS method is employed for biopharmaceutical analysis.[17]
Cross-Validation Experimental Design
A minimum of 20 samples spanning the analytical range of both methods should be analyzed by both the HPLC-UV and LC-MS methods.[19] The results are then statistically compared.
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline: A Guide for Laboratory Professionals
Hazard Assessment and Immediate Safety Precautions
Understanding the potential hazards of 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline is the first step in its safe handling and disposal. Based on data from structurally related compounds, this substance should be treated with caution.
Key Potential Hazards:
-
Skin and Eye Irritation: Like many quinoxaline derivatives and chlorinated organic compounds, this chemical is likely to cause skin and serious eye irritation.[4][5]
-
Harmful if Swallowed or Inhaled: Acute toxicity via oral, dermal, and inhalation routes is a potential concern.[5][6]
-
Environmental Persistence: Chlorinated aromatic hydrocarbons are known for their potential to persist in the environment and bioaccumulate, necessitating their disposal as hazardous waste.[7][8]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4][6]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][6]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] In case of accidental contact, follow the first-aid measures outlined in the table below.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste .[9][10] Co-mingling this waste with non-halogenated streams is not only a violation of safety protocols but also significantly increases disposal costs.[10]
Protocol:
-
Waste Segregation:
-
Containerizing Waste:
-
For solid waste (e.g., residual compound, contaminated weigh paper), place it directly into the designated halogenated waste container.
-
For solutions, pour the waste carefully into the liquid halogenated waste container, avoiding splashes.
-
Contaminated materials such as gloves, absorbent pads from spill cleanups, and empty containers must also be disposed of in the designated hazardous waste container.[7]
-
-
Labeling:
-
Storage:
-
Final Disposal:
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in the designated halogenated hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[7]
-
-
Large Spills:
-
Evacuate the area immediately.[7]
-
Notify your institution's EHS or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.[Link]
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Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central.[Link]
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Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. PubMed.[Link]
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Safety Data Sheet: 2-Methoxyphenol. Carl ROTH.[Link]
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Chemical and Hazardous Waste Guide. University of Oslo.[Link]
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Synthesis and Chemical Behavior of 2-Chloro-3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. ResearchGate.[Link]
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Chemicals. MIT EHS.[Link]
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Laboratory chemical waste disposal guidelines. University of Otago.[Link]
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CHEMICAL AND PHYSICAL INFORMATION - Methoxychlor. Agency for Toxic Substances and Disease Registry.[Link]
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Regulations, Advisories, and Guidelines Applicable to Chlorine and Chlorine Compounds. NCBI.[Link]
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An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR.[Link]
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2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. PubMed Central.[Link]
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Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods (RSC Publishing).[Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]
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2-Chloro-3-methylquinoxaline | Request PDF. ResearchGate.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
